molecular formula C28H46N7O18P3S B15551833 3-Oxo-5-methylhexanoyl-CoA

3-Oxo-5-methylhexanoyl-CoA

货号: B15551833
分子量: 893.7 g/mol
InChI 键: GHRDZXOPWCUEBE-YPVUVRSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Oxo-5-methylhexanoyl-CoA is a useful research compound. Its molecular formula is C28H46N7O18P3S and its molecular weight is 893.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H46N7O18P3S

分子量

893.7 g/mol

IUPAC 名称

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohexanethioate

InChI

InChI=1S/C28H46N7O18P3S/c1-15(2)9-16(36)10-19(38)57-8-7-30-18(37)5-6-31-26(41)23(40)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-22(52-54(42,43)44)21(39)27(51-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-15,17,21-23,27,39-40H,5-12H2,1-4H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,21-,22-,23+,27-/m0/s1

InChI 键

GHRDZXOPWCUEBE-YPVUVRSUSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Metabolic Significance of 3-Oxo-5-methylhexanoyl-CoA and its Relation to Leucine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and database searches did not yield specific information on the metabolic significance, pathways, or experimental data for the molecule "3-Oxo-5-methylhexanoyl-CoA." This suggests that it is not a recognized intermediate in canonical metabolic pathways. However, its chemical structure, particularly the "5-methylhexanoyl" group, strongly implies a relationship with the catabolism of the branched-chain amino acid, leucine (B10760876).

This guide will, therefore, provide a comprehensive overview of the well-established leucine degradation pathway. This pathway is the most relevant context for understanding the potential metabolic role of a molecule with the proposed structure of this compound. We will discuss the key intermediates, enzymes, and their metabolic significance, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations as requested.

Introduction to Leucine Catabolism

Leucine is an essential, ketogenic branched-chain amino acid (BCAA) that plays crucial roles beyond being a simple building block for proteins. It is a significant source of energy, particularly during times of fasting or strenuous exercise, and its metabolites are involved in signaling pathways that regulate protein synthesis and glucose homeostasis. The catabolism of leucine occurs primarily in the mitochondria of skeletal muscle, adipose tissue, kidney, and liver. The final products of this pathway are acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies and fatty acids.

The Canonical Leucine Catabolism Pathway

The breakdown of leucine is a multi-step process involving several key enzymes and intermediates. A defect in any of these enzymes can lead to serious metabolic disorders.

Logical Relationship of Leucine Catabolism

Leucine_Catabolism_Logical_Flow Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC HMG_CoA HMG-CoA MG_CoA->HMG_CoA MGH Products Acetyl-CoA + Acetoacetate HMG_CoA->Products HMGCL TCA TCA Cycle & Ketogenesis Products->TCA

Caption: Logical flow of the canonical leucine catabolism pathway.

Step 1: Transamination of Leucine

The initial step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT) . This enzyme transfers the amino group from leucine to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.

Step 2: Oxidative Decarboxylation of α-Ketoisocaproate

KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex is a critical regulatory point in BCAA catabolism. The reaction produces isovaleryl-CoA , NADH, and CO₂. Deficiencies in the BCKDH complex lead to Maple Syrup Urine Disease (MSUD), a serious inborn error of metabolism.[1][2]

Step 3: Dehydrogenation of Isovaleryl-CoA

Isovaleryl-CoA dehydrogenase (IVD) , a mitochondrial flavoenzyme, catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA .[3][4] This reaction is analogous to the first step of fatty acid β-oxidation. A deficiency in IVD results in isovaleric acidemia.

Step 4: Carboxylation of 3-Methylcrotonyl-CoA

3-Methylcrotonyl-CoA carboxylase (MCC) , a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA .[5][6] This step is essential for the further degradation of the leucine carbon skeleton. Deficiencies in MCC lead to 3-methylcrotonylglycinuria.[5]

Step 5: Hydration of 3-Methylglutaconyl-CoA

3-Methylglutaconyl-CoA hydratase (MGH) adds a water molecule to 3-methylglutaconyl-CoA, forming 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) .

Step 6: Cleavage of HMG-CoA

The final step in the pathway is the cleavage of HMG-CoA by HMG-CoA lyase (HMGCL) into acetyl-CoA and acetoacetate .[7][8] These products are central metabolites that can be used for energy production or biosynthetic purposes. A deficiency in HMGCL leads to HMG-CoA lyase deficiency, a severe metabolic disorder.[7]

The Hypothetical Position of this compound

Given its structure, this compound would be a β-ketoacyl-CoA derivative of a leucine-derived carbon skeleton. In fatty acid β-oxidation, 3-oxoacyl-CoA (or β-ketoacyl-CoA) intermediates are formed by the dehydrogenation of a 3-hydroxyacyl-CoA. If a similar reaction were to occur in an alternative leucine degradation pathway, it might involve the hydration of an enoyl-CoA intermediate derived from isovaleryl-CoA, followed by dehydrogenation. However, there is currently no evidence in the scientific literature to support the existence of such a pathway or the formation of this compound as a metabolite.

Quantitative Data on Leucine Catabolism Enzymes

The following table summarizes key kinetic parameters for some of the enzymes in the leucine degradation pathway.

EnzymeSubstrateK_m_ (μM)V_max_ or k_cat_Source
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA1.04.3 x 10⁶ M⁻¹s⁻¹ (k_cat_/K_m_)[3][9]
HMG-CoA Lyase (HMGCL)HMG-CoA26136 units/mg[10]

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol is based on a continuous spectrophotometric method that monitors the production of NADH.[11]

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA.

  • Substrate: α-Keto[1-¹³C]isocaproate or other branched-chain α-keto acids.[12]

  • Coenzyme A (CoA)

  • NAD⁺

  • Mitochondrial extract or purified BCKDH complex.

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, and NAD⁺.

  • Add the mitochondrial extract or purified enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the branched-chain α-keto acid substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow for BCKDH Activity Assay

BCKDH_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, CoA, NAD+) Start->Prepare_Mixture Add_Enzyme Add Enzyme Source (Mitochondrial Extract or Purified BCKDH) Prepare_Mixture->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 5 min Add_Enzyme->Pre_Incubate Add_Substrate Add BCKA Substrate Pre_Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

References

The Unseen Intermediate: A Technical Guide to the Presumed Discovery and Characterization of 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-5-methylhexanoyl-CoA is the anticipated third intermediate in the first cycle of mitochondrial beta-oxidation of 5-methylhexanoic acid (isoheptanoic acid). Its discovery is intrinsically linked to the broader scientific endeavor of elucidating the metabolic pathways of fatty acids, particularly those with branched-chain structures. These branched-chain fatty acids are known to play roles in various physiological and pathological processes, making the intermediates of their metabolism, such as this compound, of significant interest.

Postulated Discovery and Initial Characterization

The discovery of this compound would not have been a singular event but rather a logical deduction stemming from the meticulous work of researchers in the mid-20th century who unraveled the core mechanisms of fatty acid oxidation. The initial characterization would have relied on the established analytical techniques of the time, applied to the context of branched-chain fatty acid metabolism.

Key Inferred Experimental Evidence:
  • Enzymatic Assays: The presence and activity of the four key enzymes of the beta-oxidation spiral (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase) on 5-methylhexanoyl-CoA would provide indirect evidence for the formation of this compound.

  • Chromatographic Separation: Techniques like paper chromatography, and later thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) after derivatization, would have been employed to separate and identify the intermediates of 5-methylhexanoic acid metabolism.

  • Spectroscopic Analysis: Following purification, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be essential for the definitive structural elucidation of the 3-oxo-acyl-CoA intermediate.

Biochemical Properties

Based on its structure and the known properties of similar molecules, the following biochemical characteristics of this compound can be inferred.

PropertyInferred Value/Characteristic
Molecular Formula C28H46N7O18P3S
Molecular Weight 905.7 g/mol
Appearance Likely a white or off-white powder in its purified form.
Solubility Expected to be soluble in aqueous buffers.
Metabolic Precursor L-3-Hydroxy-5-methylhexanoyl-CoA
Metabolic Product Isovaleryl-CoA and Acetyl-CoA
Key Enzyme (Formation) L-3-hydroxyacyl-CoA dehydrogenase
Key Enzyme (Cleavage) β-ketothiolase (3-oxoacyl-CoA thiolase)

Metabolic Pathway

This compound is a key intermediate in the catabolism of 5-methylhexanoic acid. The pathway involves a recurring four-step sequence of oxidation, hydration, oxidation, and thiolysis.

Beta_Oxidation_of_5_Methylhexanoic_Acid cluster_0 Mitochondrial Matrix 5-Methylhexanoic_Acid 5-Methylhexanoic Acid 5-Methylhexanoyl_CoA 5-Methylhexanoyl-CoA 5-Methylhexanoic_Acid->5-Methylhexanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) trans-Δ2-5-Methylhexenoyl_CoA trans-Δ2-5-Methylhexenoyl-CoA 5-Methylhexanoyl_CoA->trans-Δ2-5-Methylhexenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L-3-Hydroxy-5-methylhexanoyl_CoA L-3-Hydroxy-5-methylhexanoyl-CoA trans-Δ2-5-Methylhexenoyl_CoA->L-3-Hydroxy-5-methylhexanoyl_CoA Enoyl-CoA Hydratase (H2O) 3-Oxo-5-methylhexanoyl_CoA This compound L-3-Hydroxy-5-methylhexanoyl_CoA->3-Oxo-5-methylhexanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Isovaleryl_CoA Isovaleryl-CoA 3-Oxo-5-methylhexanoyl_CoA->Isovaleryl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA 3-Oxo-5-methylhexanoyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-oxidation of 5-methylhexanoic acid.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the initial characterization of this compound.

Protocol 1: Enzymatic Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for further characterization.

Materials:

  • 5-methylhexanoic acid

  • Coenzyme A (CoA)

  • ATP, NAD+

  • Acyl-CoA synthetase

  • Acyl-CoA dehydrogenase

  • Enoyl-CoA hydratase

  • L-3-hydroxyacyl-CoA dehydrogenase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Activation of 5-methylhexanoic acid: Incubate 5-methylhexanoic acid with CoA, ATP, and acyl-CoA synthetase in the reaction buffer to form 5-methylhexanoyl-CoA.

  • First three steps of beta-oxidation: Sequentially add acyl-CoA dehydrogenase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture. Allow each enzymatic reaction to proceed to completion.

  • Purification: Purify the resulting this compound using reverse-phase HPLC. Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

  • Verification: Confirm the identity and purity of the collected fractions using mass spectrometry.

Protocol 2: Characterization by Mass Spectrometry

Objective: To confirm the molecular weight and structure of the synthesized this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dilute the purified this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Direct Infusion: Introduce the sample into the mass spectrometer via direct infusion.

  • MS Analysis: Acquire full scan mass spectra in both positive and negative ion modes.

  • Tandem MS (MS/MS) Analysis: Select the parent ion corresponding to this compound and perform collision-induced dissociation (CID) to obtain fragmentation patterns.

  • Data Analysis: Compare the observed accurate mass with the theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the CoA moiety and the 5-methylhexanoyl group.

Experimental Workflow Visualization

The logical flow for the discovery and characterization of this compound can be visualized as follows:

Experimental_Workflow cluster_workflow Discovery and Characterization Workflow Hypothesis Hypothesis: 5-Methylhexanoic acid is metabolized via beta-oxidation Substrate_Synthesis Synthesis of 5-Methylhexanoyl-CoA Hypothesis->Substrate_Synthesis Enzymatic_Assays In vitro enzymatic reactions with beta-oxidation enzymes Substrate_Synthesis->Enzymatic_Assays Intermediate_Detection Detection of intermediates by HPLC Enzymatic_Assays->Intermediate_Detection Purification Purification of the 3-oxoacyl-CoA intermediate Intermediate_Detection->Purification Structural_Elucidation Structural Elucidation (MS, NMR) Purification->Structural_Elucidation Characterization Biochemical Characterization Structural_Elucidation->Characterization

Caption: Workflow for this compound.

Conclusion and Future Directions

While this compound remains a theoretically posited metabolite, its role in the catabolism of 5-methylhexanoic acid is strongly supported by the foundational principles of biochemistry. The experimental approaches outlined in this guide provide a roadmap for its definitive identification and characterization. Further research into the metabolism of branched-chain fatty acids is crucial, as dysregulation of these pathways has been implicated in various metabolic disorders. A thorough understanding of all intermediates, including this compound, will be instrumental for the development of novel diagnostic and therapeutic strategies.

The Biosynthesis of 3-Oxo-5-methylhexanoyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-Oxo-5-methylhexanoyl-CoA, a key intermediate in the formation of branched-chain fatty acids in various microorganisms. Understanding this pathway is crucial for advancements in metabolic engineering, the development of novel antimicrobial agents, and the production of specialty chemicals. This document details the core enzymatic reactions, presents quantitative data for key enzymes, outlines experimental protocols for pathway analysis, and provides visualizations of the metabolic and experimental workflows.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. The biosynthesis of these lipids is initiated from branched-chain amino acid degradation pathways, which provide the necessary primer molecules for the fatty acid synthase (FAS) machinery. The molecule this compound is a direct product of the initial condensation step in the synthesis of iso-fatty acids originating from leucine (B10760876) catabolism.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that begins with the amino acid leucine and merges with the type II fatty acid synthesis (FAS II) pathway. The key precursor derived from leucine is isovaleryl-CoA.

The overall transformation can be summarized in two main stages:

  • Formation of the Isovaleryl-CoA Primer: Leucine is catabolized through a series of enzymatic reactions to yield isovaleryl-CoA. This process involves a transaminase, a branched-chain α-keto acid dehydrogenase complex, and an acyl-CoA dehydrogenase.

  • Chain Elongation via the FAS II System: Isovaleryl-CoA serves as a primer for the FAS II machinery. A condensation reaction with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH), produces the initial β-ketoacyl-ACP. This is followed by a cycle of reduction, dehydration, and a second reduction to form the elongated acyl-ACP. This compound is the initial product of the condensation of isovaleryl-CoA with malonyl-ACP, still bound to the acyl carrier protein (ACP) as 3-oxo-5-methylhexanoyl-ACP.

The core enzymatic steps involved in the conversion of isovaleryl-CoA to the elongated fatty acid are:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthase III (FabH) , isovaleryl-CoA is condensed with malonyl-ACP to form 3-oxo-5-methylhexanoyl-ACP, releasing CO2 and CoASH.

  • First Reduction: The keto group of 3-oxo-5-methylhexanoyl-ACP is reduced by 3-oxoacyl-ACP reductase (FabG) , utilizing NADPH as a cofactor, to yield 3-hydroxy-5-methylhexanoyl-ACP.

  • Dehydration: A water molecule is removed from 3-hydroxy-5-methylhexanoyl-ACP by 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) , forming 5-methyl-hex-2-enoyl-ACP.

  • Second Reduction: The double bond in 5-methyl-hex-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI) , using NADH or NADPH as a cofactor, to produce 5-methylhexanoyl-ACP.

This 5-methylhexanoyl-ACP can then undergo further rounds of elongation.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for the key enzymes involved in the initial steps of branched-chain fatty acid synthesis. It is important to note that kinetic parameters are highly dependent on the specific microorganism and the experimental conditions.

EnzymeMicroorganismSubstrate(s)Km (µM)kcat (s-1)Reference
β-ketoacyl-ACP synthase III (FabH) Staphylococcus aureusIsovaleryl-CoA371.2[1]
Malonyl-ACP5.8-[1]
3-oxoacyl-ACP reductase (FabG) Escherichia coliAcetoacetyl-ACP131600Data for straight-chain substrate
Enoyl-ACP reductase (FabI) Escherichia coliCrotonyl-ACP101400Data for straight-chain substrate

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound biosynthetic pathway.

Recombinant Expression and Purification of FAS Enzymes

Objective: To produce and purify the key enzymes (FabH, FabG, FabZ/A, FabI) and the acyl carrier protein (ACP) for in vitro pathway reconstruction and analysis.

Protocol:

  • Gene Cloning: The genes encoding the target enzymes and ACP from the microorganism of interest (e.g., Bacillus subtilis, Staphylococcus aureus) are amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+) which provides an N-terminal His6-tag for purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication on ice.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In vitro Assay for β-ketoacyl-ACP synthase III (FabH) Activity

Objective: To measure the rate of condensation of isovaleryl-CoA with malonyl-ACP catalyzed by FabH.

Principle: This is a coupled spectrophotometric assay where the product of the FabH reaction, 3-oxo-5-methylhexanoyl-ACP, is immediately reduced by an excess of 3-oxoacyl-ACP reductase (FabG). The oxidation of NADPH during the FabG reaction is monitored as a decrease in absorbance at 340 nm.[1]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM sodium phosphate (B84403) buffer, pH 7.0

    • 1 mM β-mercaptoethanol

    • 150 µM NADPH

    • 50 µM malonyl-ACP

    • Excess purified FabG (to ensure the reduction step is not rate-limiting)

    • Purified FabH (the enzyme to be assayed)

  • Initiation: The reaction is initiated by the addition of isovaleryl-CoA to a final concentration of 50 µM.

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Controls: A control reaction lacking FabH should be performed to account for any non-enzymatic oxidation of NADPH.

In vitro Assay for 3-oxoacyl-ACP reductase (FabG) Activity

Objective: To measure the rate of reduction of a 3-oxoacyl-ACP substrate by FabG.

Protocol:

  • Substrate Preparation: The substrate, 3-oxo-5-methylhexanoyl-ACP, can be generated in situ by the action of FabH on isovaleryl-CoA and malonyl-ACP.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM sodium phosphate buffer, pH 7.0

    • 1 mM β-mercaptoethanol

    • 50 µM 3-oxo-5-methylhexanoyl-ACP

    • Purified FabG

  • Initiation: The reaction is initiated by the addition of NADPH to a final concentration of 150 µM.

  • Measurement: Monitor the decrease in absorbance at 340 nm as described for the FabH assay.

In vitro Assay for 3-hydroxyacyl-ACP dehydratase (FabZ/A) Activity

Objective: To measure the rate of dehydration of a 3-hydroxyacyl-ACP substrate.

Principle: This assay monitors the formation of the double bond in the product, which results in an increase in absorbance at 263 nm.

Protocol:

  • Substrate Preparation: The substrate, 3-hydroxy-5-methylhexanoyl-ACP, is prepared by the enzymatic reduction of 3-oxo-5-methylhexanoyl-ACP using FabG and NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM sodium phosphate buffer, pH 7.0

    • 50 µM 3-hydroxy-5-methylhexanoyl-ACP

  • Initiation: The reaction is initiated by the addition of purified FabZ or FabA.

  • Measurement: Monitor the increase in absorbance at 263 nm over time. The rate is calculated using the molar extinction coefficient of the enoyl-ACP product.

In vitro Assay for Enoyl-ACP reductase (FabI) Activity

Objective: To measure the rate of reduction of an enoyl-ACP substrate by FabI.

Protocol:

  • Substrate Preparation: The substrate, 5-methyl-hex-2-enoyl-ACP, is generated by the action of FabZ/A on 3-hydroxy-5-methylhexanoyl-ACP.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM sodium phosphate buffer, pH 7.0

    • 1 mM β-mercaptoethanol

    • 50 µM 5-methyl-hex-2-enoyl-ACP

    • Purified FabI

  • Initiation: The reaction is initiated by the addition of NADH or NADPH to a final concentration of 150 µM.

  • Measurement: Monitor the decrease in absorbance at 340 nm as described for the FabG assay.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway Leucine Leucine BCAT BCAT Leucine->BCAT KIV α-Ketoisocaproate BCKDH BCKDH KIV->BCKDH IsovalerylCoA Isovaleryl-CoA FabH FabH IsovalerylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH Product 3-Oxo-5-methylhexanoyl-ACP FabG FabG (NADPH) Product->FabG Hydroxy 3-Hydroxy-5-methylhexanoyl-ACP FabZ FabZ/A Hydroxy->FabZ Enoyl 5-Methyl-hex-2-enoyl-ACP FabI FabI (NADH/NADPH) Enoyl->FabI Acyl 5-Methylhexanoyl-ACP BCAT->KIV BCKDH->IsovalerylCoA IVD IVD FabH->Product FabG->Hydroxy FabZ->Enoyl FabI->Acyl

Caption: Biosynthetic pathway from leucine to 5-methylhexanoyl-ACP.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Cloning Gene Cloning (fabH, fabG, fabZ, fabI, acp) Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification Purity SDS-PAGE Analysis Purification->Purity Activity Enzyme Activity Assays Purification->Activity FabH_assay FabH Coupled Assay Activity->FabH_assay FabG_assay FabG Assay Activity->FabG_assay FabZ_assay FabZ Assay Activity->FabZ_assay FabI_assay FabI Assay Activity->FabI_assay Kinetics Kinetic Parameter Determination (Km, kcat) FabH_assay->Kinetics FabG_assay->Kinetics FabZ_assay->Kinetics FabI_assay->Kinetics Data Data Analysis and Interpretation Kinetics->Data

Caption: Workflow for enzyme expression, purification, and characterization.

Conclusion

The biosynthesis of this compound represents the committed step in the formation of iso-branched-chain fatty acids from leucine. A thorough understanding of the enzymes involved, particularly the substrate specificity of FabH, is essential for manipulating this pathway for biotechnological purposes. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this pathway in their microbial systems of interest. Future research should focus on obtaining more comprehensive kinetic data for all enzymes with their native branched-chain substrates to build more accurate models of this important metabolic route.

References

The Elusive Metabolite: A Technical Guide to the Theoretical Occurrence and Cellular Localization of 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the current scientific understanding of 3-Oxo-5-methylhexanoyl-CoA. Extensive database searches and a thorough review of the existing literature reveal that This compound is not a currently documented naturally occurring metabolite. Consequently, there is no direct experimental data on its natural abundance, specific cellular localization, or established biological roles.

This document, therefore, provides a comprehensive overview of the metabolic context in which this compound would theoretically exist: the metabolism of branched-chain fatty acids (BCFAs). By examining the known pathways of BCFAs, we can infer the potential synthesis, degradation, and cellular location of this hypothetical molecule. This guide also details the established methodologies for the analysis of related acyl-CoA molecules, which would be essential for any future investigation into the existence and function of this compound.

Theoretical Natural Occurrence: The Context of Branched-Chain Fatty Acid Metabolism

While this compound itself is not documented, its constituent parts suggest its origin would lie in the metabolism of 5-methylhexanoic acid, a known branched-chain fatty acid. BCFAs are found in various organisms, including bacteria, and are present in the human diet, particularly in dairy and meat products.[1][2] The metabolism of these fatty acids is crucial for maintaining cell membrane fluidity and has been implicated in various physiological and pathological processes.[2]

The catabolism of BCFAs largely follows the same beta-oxidation pathway as straight-chain fatty acids, primarily occurring within the mitochondria and, for very long-chain and some branched-chain fatty acids, in peroxisomes .[3][4]

Inferred Metabolic Pathway

The formation of this compound would be a key intermediate step in the beta-oxidation of 5-methylhexanoic acid. The pathway can be inferred as follows:

  • Activation: 5-methylhexanoic acid is activated to its coenzyme A thioester, 5-methylhexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, likely located on the outer mitochondrial membrane or within the mitochondrial matrix.[5][6]

  • Dehydrogenation: 5-methylhexanoyl-CoA would then undergo dehydrogenation by an acyl-CoA dehydrogenase to form a double bond between the alpha and beta carbons. The enzyme responsible for this step would likely be a short/branched-chain acyl-CoA dehydrogenase (ACADSB).[7][8]

  • Hydration: The resulting enoyl-CoA is hydrated by an enoyl-CoA hydratase.

  • Oxidation: The hydroxyacyl-CoA is then oxidized by a hydroxyacyl-CoA dehydrogenase to form the target molecule, This compound .

The subsequent step would be the thiolytic cleavage of this compound by a ketoacyl-CoA thiolase to yield acetyl-CoA and isovaleryl-CoA.

Theoretical Cellular Localization

Based on the known localization of fatty acid beta-oxidation, the primary cellular location for the transient existence of this compound would be the mitochondrial matrix .[3][6][9][10] The enzymes responsible for the beta-oxidation spiral are housed within this compartment.[3][6] It is also possible that some metabolism of branched-chain fatty acids occurs in peroxisomes, which could be a secondary site of localization.[3][4]

Quantitative Data (for Related Branched-Chain Acyl-CoAs)

Direct quantitative data for this compound is unavailable. However, studies on branched-chain amino acid and fatty acid metabolism provide some context for the levels of related branched-chain acyl-CoAs.

MetaboliteTissue/Cell TypeConditionFold Change/ConcentrationReference
Isovaleryl-CoAAdipose TissueBCAA Catabolism-[11]
Isobutyryl-CoAAdipose TissueBCAA Catabolism-[11]
2-Methylbutyryl-CoAAdipose TissueBCAA Catabolism-[11]
Propionyl-CoABovine Mammary Epithelial CellsACADSB Knockout-[7][8]
Hexanoyl-CoAHuman Liver (NASH)NASH vs. NormalElevated[12]

Note: Specific concentrations are often difficult to ascertain due to the low abundance and transient nature of these intermediates. Data is often presented as relative changes.

Experimental Protocols

The detection and quantification of a hypothetical molecule like this compound would rely on established methods for acyl-CoA analysis.

Extraction and Profiling of Acyl-CoAs

A robust method for the analysis of a wide range of acyl-CoAs from cultured cells or tissues involves liquid chromatography-mass spectrometry (LC-MS).

Protocol: Cellular Pan-Chain Acyl-CoA Extraction and Profiling

  • Cell Harvesting and Quenching:

    • Culture cells to the desired confluency.

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells and collect the cell lysate.

  • Extraction:

    • Homogenize the cell lysate using a sonicator or bead beater.

    • Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the supernatant onto a reverse-phase liquid chromatography column (e.g., C18).

    • Elute the acyl-CoAs using a gradient of mobile phases, typically containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve chromatographic retention and peak shape.

    • Detect the acyl-CoAs using a high-resolution mass spectrometer operating in positive ion mode. Identification is based on accurate mass and retention time compared to authentic standards (if available) or predicted values. Quantification is achieved by integrating the peak areas.

This is a generalized protocol. For a detailed methodology, refer to Shen et al., 2025.[13]

Mandatory Visualizations

Inferred Metabolic Pathway of 5-Methylhexanoic Acid

Metabolic Pathway of 5-Methylhexanoic Acid cluster_activation Activation (Outer Mitochondrial Membrane/Matrix) cluster_beta_oxidation Beta-Oxidation (Mitochondrial Matrix) 5-Methylhexanoic_Acid 5-Methylhexanoic Acid 5-Methylhexanoyl_CoA 5-Methylhexanoyl-CoA 5-Methylhexanoic_Acid->5-Methylhexanoyl_CoA Acyl-CoA Synthetase 2-enoyl_CoA 5-Methylhex-2-enoyl-CoA 5-Methylhexanoyl_CoA->2-enoyl_CoA Acyl-CoA Dehydrogenase (e.g., ACADSB) 3-hydroxyacyl_CoA 3-Hydroxy-5-methylhexanoyl-CoA 2-enoyl_CoA->3-hydroxyacyl_CoA Enoyl-CoA Hydratase 3-oxoacyl_CoA This compound 3-hydroxyacyl_CoA->3-oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Products Isovaleryl-CoA + Acetyl-CoA 3-oxoacyl_CoA->Products β-Ketothiolase

Caption: Inferred beta-oxidation pathway of 5-methylhexanoic acid.

Experimental Workflow for Acyl-CoA Analysis

Acyl-CoA Analysis Workflow Sample Cell/Tissue Sample Quench Metabolic Quenching (e.g., cold solvent) Sample->Quench Extract Metabolite Extraction Quench->Extract Separate Liquid Chromatography (LC) Extract->Separate Detect Mass Spectrometry (MS) Separate->Detect Analyze Data Analysis (Identification & Quantification) Detect->Analyze

Caption: General workflow for the analysis of acyl-CoA molecules.

Conclusion and Future Directions

Future research in this area should focus on targeted metabolomic studies using sensitive LC-MS/MS methods to investigate the potential presence of this compound in biological systems where branched-chain fatty acid metabolism is active. Should its existence be confirmed, further studies will be required to elucidate its specific biological roles and the enzymes that regulate its formation and degradation. Such discoveries could have implications for our understanding of metabolic regulation and may present new opportunities for therapeutic intervention in metabolic diseases.

References

The Putative Role of 3-Oxo-5-methylhexanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5-methylhexanoyl-CoA is a branched-chain acyl-coenzyme A derivative. Its structure, featuring a six-carbon chain with a methyl branch at the fifth carbon and a ketone group at the third carbon (beta-position), strongly suggests its involvement as an intermediate in the catabolism of branched-chain fatty acids or, more likely, branched-chain amino acids, particularly leucine (B10760876). This guide will explore its hypothetical position within these metabolic pathways, the enzymes likely involved in its transformation, and its potential connections to related metabolic processes and disorders.

Putative Metabolic Role and Pathways

Based on its structure, this compound is likely an intermediate in the degradation pathway of leucine. The catabolism of the branched-chain amino acid leucine generates isovaleryl-CoA (3-methylbutanoyl-CoA).[1] Subsequent steps in this pathway could potentially lead to the formation of a six-carbon branched-chain acyl-CoA, which upon oxidation would yield this compound.

The metabolism of this putative intermediate would likely mirror the steps of beta-oxidation. The presence of the 3-oxo group indicates that it has undergone the first two steps of a beta-oxidation cycle (dehydrogenation and hydration). The next step would be thiolytic cleavage.

Potential Metabolic Fate of this compound

The enzyme 3-oxoacyl-CoA thiolase would be responsible for the cleavage of this compound. This reaction would theoretically yield two products:

  • Acetyl-CoA: A central molecule in energy metabolism that can enter the citric acid cycle.[2]

  • Isobutyryl-CoA: A four-carbon branched-chain acyl-CoA.

Isobutyryl-CoA can be further metabolized, ultimately being converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.

The overall hypothetical pathway is visualized below.

Putative_Metabolism Leucine Leucine BCAT Branched-chain aminotransferase Leucine->BCAT alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC BCKDH Branched-chain α-keto acid dehydrogenase complex alpha_KIC->BCKDH Isovaleryl_CoA Isovaleryl-CoA (3-methylbutanoyl-CoA) BCKDH->Isovaleryl_CoA Intermediates Further Metabolic Steps Isovaleryl_CoA->Intermediates Target_Molecule This compound Intermediates->Target_Molecule Thiolase 3-Oxoacyl-CoA thiolase Target_Molecule->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Isobutyryl_CoA Isobutyryl-CoA Thiolase->Isobutyryl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Further_Metabolism Further Metabolism Isobutyryl_CoA->Further_Metabolism

Caption: Hypothetical metabolic pathway of this compound.

Potential Clinical Relevance

Deficiencies in enzymes involved in branched-chain amino acid catabolism lead to serious metabolic disorders known as organic acidemias. For instance, a deficiency in isovaleryl-CoA dehydrogenase results in isovaleric acidemia, characterized by the accumulation of isovaleryl-CoA and its derivatives.[3] If this compound is indeed an intermediate in this pathway, a deficiency in the corresponding 3-oxoacyl-CoA thiolase could theoretically lead to its accumulation, resulting in a novel, as-yet-uncharacterized organic acidemia.

Data Presentation

As no quantitative data for this compound is available, the following table presents representative data for a related, well-studied enzyme, isovaleryl-CoA dehydrogenase (IVD), which is deficient in isovaleric acidemia.[4] This serves as an example of the types of quantitative measurements that would be relevant for characterizing the metabolism of this compound.

ParameterValueCell TypeReference
Normal IVD Activity 19.4 +/- 8.0 pmol 3H2O/min/mg proteinHuman Fibroblasts[4]
IVD Activity in Severe Isovaleric Acidemia 0.41 pmol 3H2O/min/mg proteinHuman Fibroblasts[4]
Km of IVD for Isovaleryl-CoA 22 µMHuman Fibroblasts[4]
Vmax of IVD 51 pmol 3H2O/min/mg proteinHuman Fibroblasts[4]
Ki of IVD for (methylenecyclopropyl)acetyl-CoA ~2 µMHuman Fibroblasts[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would need to be developed. Below are example methodologies for the synthesis of a related acyl-CoA and an assay for a relevant enzyme, which can serve as a starting point.

Example Protocol 1: Synthesis of Acyl-CoA Esters

A general method for the synthesis of acyl-CoA esters involves a two-step procedure.[5]

  • Preparation of the Thiophenyl Ester: The corresponding fatty acid (in this case, 3-Oxo-5-methylhexanoic acid) is reacted with thiophenol in the presence of a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Transesterification with Coenzyme A: The purified thiophenyl ester is then reacted with coenzyme A in a suitable buffer to yield the final acyl-CoA product. Purification can be achieved by chromatography.

A workflow for such a synthesis is depicted below.

Synthesis_Workflow Start 3-Oxo-5-methylhexanoic acid + Thiophenol Step1 Condensation Reaction (e.g., with DCC) Start->Step1 Intermediate 3-Oxo-5-methylhexanoyl-thiophenyl ester Step1->Intermediate Purification1 Purification (e.g., Chromatography) Intermediate->Purification1 Purified_Intermediate Purified Thiophenyl Ester Purification1->Purified_Intermediate Step2 Transesterification with Coenzyme A Purified_Intermediate->Step2 Product This compound Step2->Product Purification2 Final Purification (e.g., HPLC) Product->Purification2 Final_Product Purified this compound Purification2->Final_Product

Caption: General workflow for the synthesis of acyl-CoA esters.

Example Protocol 2: 3-Oxoacyl-CoA Thiolase Activity Assay

The activity of 3-oxoacyl-CoA thiolase, the enzyme expected to act on this compound, can be measured spectrophotometrically by monitoring the decrease in absorbance of the enolate ion of the 3-oxoacyl-CoA substrate complexed with Mg2+ at 303 nm.

Materials:

  • Tris-HCl buffer (pH 8.1)

  • MgCl2

  • Coenzyme A (CoASH)

  • This compound (substrate)

  • Enzyme preparation (e.g., purified enzyme or cell lysate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoASH in a cuvette.

  • Add the enzyme preparation to the reaction mixture and incubate to equilibrate.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 303 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the Mg2+-enolate complex.

Conclusion and Future Directions

While the precise role of this compound in fatty acid metabolism remains to be elucidated, its chemical structure provides strong indications of its function as an intermediate in branched-chain amino acid catabolism. Future research should focus on the chemical synthesis of this molecule and its use as a substrate in enzymatic assays with purified enzymes such as 3-oxoacyl-CoA thiolases. Furthermore, metabolomic studies of patients with uncharacterized organic acidemias may reveal the presence and accumulation of this compound, which would provide direct evidence for its role in human metabolism and its potential as a biomarker for disease. The development of specific antibodies and advanced mass spectrometry techniques will be crucial for its detection and quantification in biological samples.[6] Such studies will be instrumental in validating the putative role outlined in this guide and could open new avenues for the diagnosis and treatment of metabolic disorders.

References

Structural Elucidation of 3-Oxo-5-methylhexanoyl-CoA: A Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Oxo-5-methylhexanoyl-CoA is a β-keto thioester of coenzyme A. Such molecules are key intermediates in the biosynthesis and degradation of fatty acids and other metabolites.[1] Accurate structural determination is paramount for understanding its enzymatic transformations and designing potential inhibitors or modulators for therapeutic purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution, providing insights into the carbon-hydrogen framework and stereochemistry.[2][3]

Predicted NMR Spectroscopic Data

Due to the absence of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on known values for structurally similar acyl-CoA compounds and general principles of NMR spectroscopy.[3][4][5]

Table 1: Predicted ¹H NMR Data for the 3-Oxo-5-methylhexanoyl Moiety

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~3.8s-
H4~2.6d~7.0
H5~2.1m-
H6 (CH₃)~0.9d~6.5

Table 2: Predicted ¹³C NMR Data for the 3-Oxo-5-methylhexanoyl Moiety

CarbonPredicted Chemical Shift (δ, ppm)
C1 (Thioester Carbonyl)~200
C2~55
C3 (Keto Carbonyl)~208
C4~50
C5~25
C6 (CH₃)~22

Note: The chemical shifts of the Coenzyme A moiety are expected to be consistent with published data for other acyl-CoAs and are not detailed here for brevity.

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Purification: The this compound sample must be of high purity (>95%). Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Deuterated water (D₂O) is a common solvent for NMR analysis of polar metabolites like acyl-CoAs. Alternatively, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.[2] The choice of solvent will affect the chemical shifts.

  • Sample Dissolution: Dissolve approximately 1-5 mg of the purified sample in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) can be added for aqueous samples. For organic solvents, tetramethylsilane (B1202638) (TMS) is the standard.[5]

  • pH Adjustment: For aqueous samples, the pH should be adjusted to a physiological range (e.g., pH 7.0) using dilute NaOD or DCl in D₂O, as chemical shifts of the CoA moiety are pH-dependent.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.[6]

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the number of different types of protons, their chemical environment, and their scalar couplings.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Solvent suppression: Presaturation or other solvent suppression techniques should be applied for D₂O samples.

      • Relaxation delay (D1): 5 seconds to ensure full relaxation for accurate integration.[5]

      • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Purpose: To identify the number of non-equivalent carbons and their chemical environment.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Relaxation delay (D1): 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify proton-proton scalar couplings (³JHH), revealing adjacent protons.

      • Pulse sequence: Standard gradient-selected COSY.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Purpose: To correlate directly bonded protons and carbons (¹JCH).

      • Pulse sequence: Standard gradient-selected, sensitivity-enhanced HSQC. Set the ¹JCH coupling constant to an average value of 145 Hz.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify long-range correlations between protons and carbons (²JCH, ³JCH), which is crucial for assembling the carbon skeleton.

      • Pulse sequence: Standard gradient-selected HMBC.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purification Purification of This compound Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard H1_NMR 1D ¹H NMR Standard->H1_NMR Transfer to Spectrometer C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing Data Processing (Phasing, Baseline Correction) HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Verification Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Fatty Acid Beta-Oxidation Pathway Context

fatty_acid_oxidation Acyl_CoA Acyl-CoA (n carbons) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Target This compound Ketoacyl_CoA->Target Analogous Intermediate

Caption: Context of 3-oxoacyl-CoAs in fatty acid beta-oxidation.

Data Interpretation and Structure Confirmation

  • ¹H NMR: The spectrum would confirm the presence of the isobutyl group (a doublet for the two methyls and a multiplet for the methine proton) and the methylene (B1212753) groups adjacent to the carbonyls. The singlet at ~3.8 ppm would be characteristic of the methylene group between the two carbonyls.

  • ¹³C NMR: The spectrum would show two carbonyl signals, one for the thioester and one for the ketone. The remaining signals would correspond to the aliphatic carbons of the hexanoyl chain.

  • COSY: Correlations would be expected between H4 and H5, and between H5 and the H6 methyl protons, confirming the connectivity of the isobutyl group.

  • HSQC: This experiment would unambiguously assign each proton to its directly attached carbon.

  • HMBC: This is the key experiment for confirming the overall structure. Long-range correlations from the H2 protons to C1 and C3 would establish the β-ketoacyl arrangement. Correlations from H4 to C3 and C5 would confirm the position of the isobutyl group.

Conclusion

The structural elucidation of this compound can be effectively achieved through a combination of one- and two-dimensional NMR spectroscopic techniques. Although specific experimental data is not currently available, the protocols and predicted data presented in this guide provide a robust framework for researchers to acquire and interpret the necessary spectra. This detailed structural information is essential for advancing our understanding of the metabolic roles of this and related acyl-CoA intermediates in both health and disease.

References

An In-depth Technical Guide on the Precursors and Metabolic Fate of 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5-methylhexanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, leucine (B10760876). Its metabolism is intrinsically linked to ketogenesis and the production of key cellular energy substrates. Understanding the biosynthetic origins and metabolic fate of this molecule is crucial for researchers in metabolic diseases, drug development targeting amino acid metabolism, and cellular energy homeostasis. This technical guide provides a comprehensive overview of the precursors, metabolic pathways, and ultimate fate of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Precursors of this compound: The Leucine Catabolic Pathway

The primary precursor to this compound is the essential amino acid L-leucine. The catabolism of leucine is a multi-step enzymatic process that occurs within the mitochondria. This pathway is a significant source of energy, particularly in tissues like skeletal muscle, and its dysregulation is associated with several metabolic disorders.

The initial steps of leucine degradation involve its conversion to isovaleryl-CoA. This is followed by a series of reactions that ultimately yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The immediate precursor to this compound (which is synonymous with 3-hydroxy-3-methylglutaryl-CoA in its hydrated form) is 3-methylglutaconyl-CoA.

The key enzymatic steps leading to the formation of 3-hydroxy-3-methylglutaryl-CoA are:

  • Transamination of Leucine: Leucine is first converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex .

  • Dehydrogenation: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .

  • Carboxylation: 3-Methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .

  • Hydration: Finally, 3-methylglutaconyl-CoA hydratase (AUH) catalyzes the hydration of 3-methylglutaconyl-CoA to form (S)-3-hydroxy-3-methylglutaryl-CoA. This is the direct precursor to the cleavage reaction that dictates its metabolic fate.

G cluster_enzymes Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate α-ketoglutarate glutamate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA NAD+ NADH, CO2 Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA FAD FADH2 Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA ATP, HCO3- ADP + Pi HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (this compound) Methylglutaconyl_CoA->HMG_CoA H2O BCAT Branched-chain amino acid aminotransferase (BCAT) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) IVD Isovaleryl-CoA dehydrogenase (IVD) MCC 3-Methylcrotonyl-CoA carboxylase (MCC) AUH 3-Methylglutaconyl-CoA hydratase (AUH) G HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (this compound) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->beta_Hydroxybutyrate NADH NAD+ Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies beta_Hydroxybutyrate->Ketone_Bodies HMGCL 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) BDH β-Hydroxybutyrate dehydrogenase G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell/Tissue Sample Homogenization Homogenization (with internal standards) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Final_Extract Final Extract SPE->Final_Extract LC Liquid Chromatography (Reversed-Phase C18) Final_Extract->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates BCKDK BCKDK (Kinase) Leucine->BCKDK Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth BCKDH BCKDH (Active) p_BCKDH p-BCKDH (Inactive) BCKDH->p_BCKDH BCKDK ATP -> ADP p_BCKDH->BCKDH BCPDP H2O -> Pi BCPDP BCPDP (Phosphatase)

Methodological & Application

Application Note: Purification of 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5-methylhexanoyl-CoA is a key intermediate in the metabolism of branched-chain amino acids, specifically leucine. Its accurate purification and quantification are crucial for studying various metabolic pathways and for the development of therapeutic agents targeting metabolic disorders. This document provides a detailed protocol for the purification of this compound from biological samples or enzymatic reactions. The methodology is based on established techniques for acyl-CoA extraction and purification, including solid-phase extraction and high-performance liquid chromatography (HPLC).

Principle

The purification strategy involves the initial extraction of total acyl-CoAs from a given sample, followed by a solid-phase extraction (SPE) step to selectively bind and enrich the acyl-CoA species. The final purification is achieved through reverse-phase HPLC, which separates the different acyl-CoA molecules based on their hydrophobicity. The identity of the purified this compound can be confirmed by mass spectrometry.

Data Presentation

ParameterExpected Value/RangeMethod of Analysis
Purity >95%RP-HPLC with UV detection (260 nm)
Recovery 60-80%Comparison of pre- and post-purification quantities
Molecular Weight (as free acid) 158.20 g/mol ---
Molecular Weight (as CoA thioester) 925.7 g/mol Mass Spectrometry
Extinction Coefficient at 260 nm (in water, pH 7.0) ~16,400 M⁻¹cm⁻¹ (adenine moiety of CoA)UV-Vis Spectrophotometry

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Isopropanol, Methanol (B129727) (HPLC grade)

  • Buffers:

    • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

    • Potassium phosphate buffer (75 mM, pH 4.9)

    • 0.5 M Sodium Bicarbonate (NaHCO₃)

  • Acids: Glacial Acetic Acid, Formic Acid

  • Solid-Phase Extraction: Oligonucleotide purification columns or C18 SPE cartridges

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Enzymes (for enzymatic synthesis): Acyl-CoA synthetase or other appropriate ligase

  • Starting Materials (for enzymatic synthesis): 3-Oxo-5-methylhexanoic acid, Coenzyme A (CoA), ATP, MgCl₂

  • Other: Dithiothreitol (DTT), Centrifuge, HPLC system with UV detector, Mass spectrometer (optional), Lyophilizer.

Part 1: Sample Preparation (from Biological Tissue)
  • Homogenization: Homogenize less than 100 mg of tissue in a glass homogenizer with 1 mL of cold 100 mM potassium phosphate buffer (pH 4.9).[1]

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and homogenize again.[1]

  • Extraction: Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

Part 2: Solid-Phase Extraction (SPE)
  • Column Equilibration: Equilibrate an oligonucleotide purification column or a C18 SPE cartridge according to the manufacturer's instructions. A general procedure involves washing with methanol followed by equilibration with the initial HPLC mobile phase buffer.

  • Sample Loading: Load the supernatant from the extraction step onto the equilibrated SPE column.

  • Washing: Wash the column with a low percentage of organic solvent (e.g., 5-10% ACN in water) to remove unbound contaminants.

  • Elution: Elute the bound acyl-CoAs with an appropriate solvent, such as 2-propanol or a higher concentration of ACN.[1]

  • Concentration: Concentrate the eluent to dryness using a vacuum concentrator or by lyophilization.

Part 3: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Reconstitution: Reconstitute the dried sample in a small volume of the initial HPLC mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9.[1]

    • Mobile Phase B: Acetonitrile (ACN) containing 600 mM glacial acetic acid.[1]

    • Detector: UV detector set to 260 nm.

  • Gradient Elution:

    • Inject the reconstituted sample onto the HPLC column.

    • Develop a linear gradient to separate the acyl-CoAs. A suggested starting point is a gradient of 5% B to 95% B over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.

    • Maintain a flow rate appropriate for the column, typically between 0.25 and 1.0 mL/min.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using a standard if available, or by analyzing the fractions by mass spectrometry.

  • Desalting and Lyophilization: Desalt the collected fractions if necessary (e.g., using a C18 SPE cartridge) and lyophilize to obtain the purified product.

Part 4: Purity Assessment and Quantification
  • Purity Check: Re-inject a small amount of the purified product onto the HPLC to assess its purity.

  • Quantification: Determine the concentration of the purified this compound by measuring its absorbance at 260 nm and using the molar extinction coefficient of the adenine (B156593) moiety of CoA (~16,400 M⁻¹cm⁻¹).

  • Identity Confirmation (Optional but Recommended): Confirm the identity of the purified molecule by mass spectrometry.

Signaling Pathways and Experimental Workflows

Purification_Workflow cluster_extraction Sample Preparation & Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product start Biological Sample or Enzymatic Reaction homogenization Homogenization (in Phosphate Buffer) start->homogenization extraction Solvent Extraction (Isopropanol & Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Crude Acyl-CoA Extract) centrifugation->supernatant spe_loading Load onto SPE Column supernatant->spe_loading spe_washing Wash Column spe_loading->spe_washing spe_elution Elute Acyl-CoAs spe_washing->spe_elution concentration Concentrate Eluate spe_elution->concentration hplc_injection Inject onto C18 Column concentration->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection purity_check Purity Assessment (HPLC) fraction_collection->purity_check quantification Quantification (UV 260nm) purity_check->quantification ms_confirmation Identity Confirmation (MS) quantification->ms_confirmation final_product Purified this compound ms_confirmation->final_product

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a robust framework for the purification of this compound. Researchers may need to optimize specific steps, such as the HPLC gradient, based on their starting material and available instrumentation. The successful purification of this important metabolic intermediate will facilitate further research into its biological role and its potential as a therapeutic target.

References

Application Notes and Protocols for Novel Enzyme Discovery Using 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel enzymes with unique substrate specificities is a cornerstone of innovation in biotechnology, industrial catalysis, and pharmaceutical development. 3-Oxo-5-methylhexanoyl-CoA is a branched-chain beta-keto acyl-CoA molecule that represents a structurally distinct substrate. Its unique methyl branching offers the potential to identify or engineer enzymes with novel selectivities, which are valuable for the synthesis of complex chiral molecules and for developing new therapeutic agents targeting metabolic pathways. These application notes provide a comprehensive framework for utilizing this compound as a substrate to discover and characterize novel enzymes from diverse biological sources.

Potential Enzyme Classes and Metabolic Relevance

Based on its chemical structure, this compound is a potential substrate for several classes of enzymes involved in fatty acid and polyketide metabolism. The presence of the beta-keto group makes it a likely candidate for enzymes that catalyze carbon-carbon bond formation or cleavage.

Potential enzyme classes that may exhibit activity with this compound include:

  • β-Ketoacyl-ACP Synthases (KAS): These enzymes are involved in the elongation of fatty acid chains. A novel KAS might utilize this compound in a condensation reaction.

  • Thiolases (β-Ketothiolases): These enzymes typically catalyze the cleavage of a β-ketoacyl-CoA. A novel thiolase could potentially catalyze the reverse Claisen condensation, using this compound to generate smaller acyl-CoA molecules.

  • Acyl-CoA Dehydrogenases: While typically acting on acyl-CoAs, substrate promiscuity in some dehydrogenases might allow for interaction with this compound.

  • Reductases and Dehydrogenases: Enzymes that act on the ketone group, potentially reducing it to a hydroxyl group, are also of interest.

The discovery of enzymes that can process this branched-chain substrate could have implications for understanding and manipulating metabolic pathways related to branched-chain amino acid degradation and the biosynthesis of complex lipids.

Experimental Workflow for Novel Enzyme Discovery

A systematic approach is essential for the successful identification and characterization of novel enzymes. The following workflow outlines the key stages, from initial screening to detailed characterization.

Enzyme_Discovery_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Application Source Metagenomic Libraries OR Enzyme Variant Libraries HTS High-Throughput Screening (HTS) Source->HTS Substrate: This compound Hits Primary Hits HTS->Hits Validation Secondary Screening & Hit Validation Hits->Validation Purification Enzyme Expression & Purification Validation->Purification Characterization Biochemical & Kinetic Characterization Purification->Characterization Application Application Testing (e.g., Biocatalysis) Characterization->Application

Caption: A generalized workflow for the discovery and characterization of novel enzymes using this compound.

Data Presentation: Hypothetical Screening and Characterization Data

The following tables present hypothetical data that could be generated during an enzyme discovery campaign. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Primary High-Throughput Screening Results

Library IDWell IDSignal (RFU/min)Z-ScoreHit Status
Metagenomic-AA0115.20.5Negative
Metagenomic-AB12120.88.2Positive
Metagenomic-AC0522.51.2Negative
Variant-BD0885.35.1Positive
Variant-BE1118.90.9Negative

Table 2: Kinetic Parameters of Purified Hit Enzymes

Enzyme IDSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
MG-A-B12 This compound75.412.31.63 x 105
Hexanoyl-CoA250.12.18.40 x 103
VAR-B-D08 This compound112.825.62.27 x 105
Hexanoyl-CoA> 1000< 0.1-

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Novel Thiolase Activity

This protocol describes a fluorescence-based assay to screen for enzymes that cleave this compound. The release of Coenzyme A (CoA-SH) is detected using a thiol-reactive fluorescent dye.

Materials:

  • This compound (substrate)

  • Thiol-reactive fluorescent dye (e.g., ThioGlo™)

  • Enzyme library (e.g., metagenomic lysates or purified enzyme variants)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2

  • 384-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (Excitation/Emission appropriate for the dye)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile water.

    • Prepare a 1 mM stock solution of the thiol-reactive dye in DMSO.

    • Dilute the enzyme library samples to the desired screening concentration in assay buffer.

  • Assay Setup:

    • In each well of the 384-well plate, add 20 µL of the diluted enzyme sample.

    • Include negative controls (assay buffer only) and positive controls (a known thiolase, if available).

  • Initiate the Reaction:

    • Prepare a reaction mix containing the substrate and the fluorescent dye. For each reaction, mix 5 µL of 100 µM this compound (final concentration 20 µM) and 1 µL of 50 µM thiol-reactive dye (final concentration 1 µM) in 24 µL of assay buffer.

    • Add 30 µL of the reaction mix to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C).

    • Monitor the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (RFU/min) for each well.

    • Calculate the Z-score for each sample to identify statistically significant hits.

HTS_Protocol cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Analysis A Prepare Substrate, Dye, and Enzyme Library Dilutions B Dispense Enzyme Samples into 384-well Plate A->B C Add Substrate/Dye Reaction Mix to Initiate Reaction B->C D Incubate and Read Fluorescence Over Time C->D E Calculate Reaction Rates and Z-scores D->E F Identify Positive Hits E->F

Caption: A step-by-step workflow for the high-throughput screening protocol.

Protocol 2: Enzyme Expression, Purification, and Kinetic Characterization

This protocol outlines the steps for producing and characterizing a putative enzyme identified from the primary screen.

1. Gene Cloning and Expression:

  • Amplify the gene encoding the hit enzyme from the corresponding metagenomic DNA or variant plasmid.

  • Clone the gene into an appropriate expression vector (e.g., pET-28a for N-terminal His-tag).

  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Grow the cells and induce protein expression with IPTG.

2. Protein Purification:

  • Harvest the cells and lyse them by sonication.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

  • Further purify the protein using size-exclusion chromatography if necessary.

  • Assess purity by SDS-PAGE.

3. Kinetic Characterization:

  • Use the purified enzyme to perform a detailed kinetic analysis.

  • Set up reactions as described in Protocol 1, but with varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Km).

  • Keep the enzyme concentration constant and in the linear range.

  • Measure the initial reaction rates at each substrate concentration.

  • Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate kcat from Vmax and the enzyme concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential metabolic fate of this compound when acted upon by different classes of newly discovered enzymes.

Metabolic_Fate cluster_0 Potential Enzymatic Reactions cluster_1 Resulting Products Substrate This compound Thiolase Novel Thiolase Substrate->Thiolase Reductase Novel Reductase Substrate->Reductase Synthase Novel Synthase Substrate->Synthase Product_Thiolase Isobutyryl-CoA + Acetyl-CoA Thiolase->Product_Thiolase Cleavage Product_Reductase 3-Hydroxy-5-methylhexanoyl-CoA Reductase->Product_Reductase Reduction Product_Synthase Elongated Acyl-CoA Synthase->Product_Synthase Condensation (+ Malonyl-CoA)

Caption: Potential enzymatic transformations of this compound.

Conclusion

The use of this compound as a substrate provides a promising avenue for the discovery of novel enzymes with unique specificities. The protocols and workflows outlined in these application notes offer a robust framework for high-throughput screening, hit validation, and detailed characterization of new biocatalysts. The identification of enzymes active on this branched-chain substrate will not only expand the toolbox for synthetic biology and industrial chemistry but also has the potential to uncover new drug targets in metabolic pathways.

Application Notes and Protocols for 3-Oxo-5-methylhexanoyl-CoA in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for 3-Oxo-5-methylhexanoyl-CoA are limited in current scientific literature. The following application notes and protocols are based on the established principles of branched-chain fatty acid metabolism and provide a theoretical and practical framework for studying this compound. Methodologies are adapted from studies on analogous straight and branched-chain acyl-CoA molecules.

Introduction

Branched-chain fatty acids (BCFAs) are important components of lipids in many organisms and play significant roles in cellular membrane fluidity, energy metabolism, and cell signaling. The metabolism of BCFAs, particularly their catabolism through β-oxidation, is a key area of research for understanding various physiological and pathological states, including metabolic disorders. This compound is a putative intermediate in the β-oxidation of 5-methylhexanoic acid, a medium-chain BCFA. As a 3-oxoacyl-CoA, it is the direct substrate for the final step in each cycle of β-oxidation, catalyzed by 3-oxoacyl-CoA thiolase. Studying the kinetics and metabolism of this compound can provide valuable insights into the substrate specificity and efficiency of the enzymes involved in BCFA degradation.

These application notes provide a theoretical framework for the use of this compound as a tool to investigate the enzymes of the β-oxidation pathway, particularly 3-hydroxyacyl-CoA dehydrogenase and 3-oxoacyl-CoA thiolase.

Theoretical Metabolic Pathway

5-methylhexanoic acid is expected to be metabolized via the mitochondrial β-oxidation pathway. The process begins with its activation to 5-methylhexanoyl-CoA, followed by a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and, in the case of odd-numbered branched chains, propionyl-CoA. This compound is a key intermediate in the first cycle of this pathway.

BCFAMetabolism cluster_beta_oxidation β-Oxidation Cycle 1 (Mitochondria) 5-Methylhexanoic_Acid 5-Methylhexanoic_Acid 5-Methylhexanoyl_CoA 5-Methylhexanoyl_CoA 5-Methylhexanoic_Acid->5-Methylhexanoyl_CoA trans-2-enoyl-5-methylhexanoyl-CoA trans-2-enoyl-5-methylhexanoyl-CoA 5-Methylhexanoyl_CoA->trans-2-enoyl-5-methylhexanoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-5-methylhexanoyl-CoA 3-Hydroxy-5-methylhexanoyl-CoA trans-2-enoyl-5-methylhexanoyl-CoA->3-Hydroxy-5-methylhexanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-5-methylhexanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Butyryl-CoA Butyryl-CoA This compound->Butyryl-CoA 3-Oxoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Oxoacyl-CoA Thiolase Further β-Oxidation Further β-Oxidation Butyryl-CoA->Further β-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Figure 1: Proposed β-oxidation pathway for 5-methylhexanoic acid.

Data Presentation: Enzyme Kinetics with Analogous Substrates

The following tables summarize kinetic data for key β-oxidation enzymes with various straight-chain and branched-chain acyl-CoA substrates. This data can serve as a reference for designing experiments with this compound and for comparing the substrate specificity of the enzymes.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart [1]

Substrate Km (µM) Vmax (U/mg)
L-3-Hydroxybutyryl-CoA 100 115
L-3-Hydroxyhexanoyl-CoA 10 150
L-3-Hydroxyoctanoyl-CoA 5 165
L-3-Hydroxydecanoyl-CoA 5 140
L-3-Hydroxydodecanoyl-CoA 5 110
L-3-Hydroxytetradecanoyl-CoA 5 80

| L-3-Hydroxyhexadecanoyl-CoA | 5 | 50 |

Table 2: Substrate Specificity of 3-Oxoacyl-CoA Thiolases

Enzyme Source Substrate Relative Activity (%) Reference
Rat Liver Peroxisomes (Thiolase A) 3-Oxobutyryl-CoA 100 [2]
3-Oxohexanoyl-CoA 135 [2]
3-Oxooctanoyl-CoA 150 [2]
3-Oxodecanoyl-CoA 140 [2]
3-Oxododecanoyl-CoA 120 [2]
3-Oxohexadecanoyl-CoA 80 [2]
3-Oxo-2-methylpalmitoyl-CoA Inactive [2]
Sunflower Cotyledons (Thiolase II) Acetoacetyl-CoA (C4) Km = 27 µM [3]
3-Oxohexanoyl-CoA (C6) Km = 3-7 µM [3]
3-Oxooctanoyl-CoA (C8) Km = 3-7 µM [3]
3-Oxodecanoyl-CoA (C10) Km = 3-7 µM [3]
3-Oxododecanoyl-CoA (C12) Km = 3-7 µM [3]
3-Oxotetradecanoyl-CoA (C14) Km = 3-7 µM [3]

| | 3-Oxohexadecanoyl-CoA (C16) | Km = 3-7 µM |[3] |

Experimental Protocols

The following are detailed protocols for assays involving enzymes that are expected to act on this compound and its precursors.

Protocol 1: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Reverse Direction)

This protocol measures the oxidation of NADH in the presence of a 3-oxoacyl-CoA substrate.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Assay_Buffer Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.3) Pipette_Reagents Pipette Buffer, Substrate, and NADH into cuvette Prepare_Assay_Buffer->Pipette_Reagents Prepare_NADH Prepare NADH Solution (e.g., 6.4 mM in buffer) Prepare_NADH->Pipette_Reagents Prepare_Substrate Prepare this compound (e.g., 5.4 mM in buffer) Prepare_Substrate->Pipette_Reagents Prepare_Enzyme Prepare HADH Enzyme Solution (0.2 - 0.7 units/ml in cold buffer) Initiate_Reaction Add Enzyme Solution to Initiate Prepare_Enzyme->Initiate_Reaction Equilibrate Equilibrate to 37°C Pipette_Reagents->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Decrease in Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of NADH Oxidation (ΔA340/min) Measure_Absorbance->Calculate_Rate Determine_Activity Calculate Enzyme Activity Calculate_Rate->Determine_Activity

Figure 2: Workflow for HADH activity assay.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NADH solution (6.4 mM in buffer, freshly prepared)

  • This compound solution (concentration to be optimized, e.g., 5.4 mM in buffer)

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.80 mL Potassium phosphate buffer

    • 0.05 mL this compound solution

    • 0.05 mL NADH solution

  • Mix by inversion and equilibrate to 37°C in the spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) = (ΔA340/min * Total volume) / (6.22 * Enzyme volume), where 6.22 is the molar extinction coefficient of NADH in mM-1cm-1.

Protocol 2: 3-Oxoacyl-CoA Thiolase Activity Assay

This protocol measures the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA). The decrease in absorbance of the enolate form of the 3-oxoacyl-CoA is monitored at 303 nm.

Materials:

  • Spectrophotometer capable of reading at 303 nm

  • Cuvettes

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Coenzyme A (CoA) solution (e.g., 5 mM in buffer)

  • This compound solution (e.g., 1 mM in buffer)

  • Purified or partially purified 3-oxoacyl-CoA thiolase

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer to a final volume of 1 mL

    • This compound to a final concentration of 50 µM

  • Mix and equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Add CoA to a final concentration of 50 µM.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA303/min) from the linear portion of the curve.

  • Calculate enzyme activity using the appropriate extinction coefficient for the enolate form of this compound at pH 8.1. (Note: This may need to be determined experimentally if not available).

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Buffer Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1) Pipette_Reagents Pipette Buffer, Substrate, and CoA into cuvette Prepare_Buffer->Pipette_Reagents Prepare_CoA Prepare CoA Solution (e.g., 5 mM in buffer) Prepare_CoA->Pipette_Reagents Prepare_Substrate Prepare this compound (e.g., 1 mM in buffer) Prepare_Substrate->Pipette_Reagents Prepare_Enzyme Prepare Thiolase Enzyme Solution Initiate_Reaction Add Enzyme Solution to Initiate Prepare_Enzyme->Initiate_Reaction Equilibrate Equilibrate to desired temperature Pipette_Reagents->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Decrease in Absorbance at 303 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of Substrate Cleavage (ΔA303/min) Measure_Absorbance->Calculate_Rate Determine_Activity Calculate Enzyme Activity Calculate_Rate->Determine_Activity

Figure 3: Workflow for 3-oxoacyl-CoA thiolase activity assay.

Conclusion

References

Application Notes and Protocols for Stable Isotope Labeling of 3-Oxo-5-methylhexanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism. This application note focuses on the use of stable isotope labeling, specifically with Carbon-13 (¹³C), to study the metabolic flux of 3-Oxo-5-methylhexanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine (B10760876).

The catabolism of leucine is a critical metabolic pathway, providing a significant source of energy and biosynthetic precursors. Dysregulation of this pathway has been implicated in various metabolic disorders, including maple syrup urine disease and certain cancers. Therefore, understanding the flux through this pathway is of significant interest for both basic research and drug development.

This document provides detailed protocols for the stable isotope labeling of this compound and its subsequent analysis for MFA studies. It includes methodologies for cell culture, labeling experiments, metabolite extraction, and mass spectrometry analysis, along with data interpretation guidelines.

Principle of the Method

The core principle of ¹³C-based MFA is to introduce a ¹³C-labeled substrate, in this case, ¹³C-leucine, into a biological system. As the cells metabolize the labeled leucine, the ¹³C atoms are incorporated into downstream metabolites, including this compound. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of different metabolic pathways to their production. This information is then used to calculate the intracellular metabolic fluxes.

Leucine Catabolism Pathway

The catabolism of leucine begins with its transamination to α-ketoisocaproate (KIC). KIC is then oxidatively decarboxylated to isovaleryl-CoA, which is subsequently dehydrogenated, carboxylated, and hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. This compound is a key intermediate in this pathway, formed from the carboxylation of isovaleryl-CoA.

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC Oxo_methylhexanoyl_CoA This compound Methylcrotonyl_CoA->Oxo_methylhexanoyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MCH Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

Figure 1: Simplified pathway of leucine catabolism highlighting this compound.

Experimental Workflow

A typical experimental workflow for MFA of leucine catabolism involves several key steps, from cell culture and labeling to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Labeling Isotopic Labeling Cell_Culture->Labeling Tracer_Selection Tracer Selection ([U-¹³C]-Leucine) Tracer_Selection->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis MID_Determination Mass Isotopomer Distribution (MID) MS_Analysis->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation

Figure 2: General experimental workflow for ¹³C-MFA of leucine catabolism.

Detailed Protocols

Synthesis of Isotopically Labeled this compound

While direct chemical synthesis of isotopically labeled this compound can be complex, a biosynthetic approach using auxotrophic yeast strains is a feasible alternative. This method relies on feeding the yeast with a ¹³C-labeled precursor, such as [U-¹³C]-leucine, which is then incorporated into the desired acyl-CoA.

Protocol: Biosynthesis of [U-¹³C]-3-Oxo-5-methylhexanoyl-CoA in Yeast

  • Yeast Strain: Utilize a yeast strain auxotrophic for leucine (e.g., a LEU2 deletion mutant).

  • Culture Medium: Prepare a defined minimal medium lacking leucine but supplemented with a known concentration of [U-¹³C]-leucine.

  • Yeast Culture: Inoculate the yeast in the labeling medium and culture until the desired cell density is reached.

  • Cell Lysis: Harvest the yeast cells and perform enzymatic or mechanical lysis to release the intracellular contents.

  • Acyl-CoA Extraction: Extract the acyl-CoAs from the cell lysate using a suitable method, such as solid-phase extraction.

  • Purification: Purify the labeled this compound using high-performance liquid chromatography (HPLC).

  • Concentration and Storage: Determine the concentration of the purified labeled standard and store it at -80°C.

Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).

  • Media Exchange: Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed labeling medium containing the ¹³C-labeled leucine tracer (e.g., [U-¹³C]-leucine). The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells under standard culture conditions for a predetermined period to allow for the incorporation of the stable isotope into the metabolic pathways. The incubation time should be sufficient to reach isotopic steady-state.[1]

Metabolite Extraction

Rapid quenching of metabolism and efficient extraction of metabolites are crucial for accurate MFA.

  • Quenching: Aspirate the labeling medium and immediately add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to the cells to halt all enzymatic activity.

  • Cell Scraping: Scrape the cells in the quenching solution and collect the cell suspension.

  • Lysis: Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

The analysis of acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.

  • Mass Spectrometry: Analyze the eluting compounds using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

  • Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. The precursor ion for acyl-CoAs is the [M+H]⁺ ion, and a common product ion corresponds to the CoA moiety.

  • Data Acquisition: Acquire data for both the unlabeled and all possible ¹³C-labeled isotopologues of this compound.

Data Presentation

The quantitative data obtained from MFA studies can be summarized in tables to facilitate comparison and interpretation. The following table presents example data on the net fluxes of branched-chain amino acids and their keto-acid derivatives across different organs in a pig model. This provides context for the physiological relevance of leucine catabolism.

MetabolitePortal Drained Viscera (nmol·kg⁻¹·min⁻¹)Liver (nmol·kg⁻¹·min⁻¹)Kidney (nmol·kg⁻¹·min⁻¹)Hindquarter (nmol·kg⁻¹·min⁻¹)
Leucine -1441312119
Isoleucine -102111081
Valine -135251595
α-Ketoisocaproate (KIC) 12-200546
3-Methyl-2-oxovalerate (KMV) ----
2-Oxoisovalerate (KIV) --10-

Table 1: Net fluxes of branched-chain amino acids and their corresponding keto acids across different organs in a pig model in the postprandial state. [2][3] Negative values indicate uptake, and positive values indicate release. Data are presented as the mean.

Data Analysis and Flux Calculation

  • Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C to determine the fractional abundance of each mass isotopomer for this compound and other relevant metabolites.

  • Metabolic Model: Construct a stoichiometric model of the relevant metabolic network, including the reactions of leucine catabolism.

  • Flux Estimation: Use software packages specifically designed for MFA (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the measured MIDs to the metabolic model. The software uses iterative algorithms to minimize the difference between the experimentally measured and the model-predicted MIDs.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Conclusion

The stable isotope labeling of this compound, in conjunction with metabolic flux analysis, provides a powerful approach to quantitatively investigate leucine catabolism. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to design and execute these complex experiments. The insights gained from such studies will contribute to a deeper understanding of cellular metabolism in health and disease and may aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the In Vitro Reconstitution of the 3-Oxo-5-methylhexanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of the biosynthetic pathway for 3-Oxo-5-methylhexanoyl-CoA, a key intermediate in branched-chain fatty acid synthesis. This document outlines the necessary enzymatic components, detailed experimental protocols for their expression and purification, the in vitro reconstitution assay, and methods for product analysis.

Introduction

The in vitro reconstitution of biosynthetic pathways is a powerful tool for studying enzyme mechanisms, characterizing reaction intermediates, and producing novel compounds. This compound is a β-ketoacyl-CoA that serves as a precursor in the biosynthesis of branched-chain fatty acids, which are important components of the cell membranes of many bacteria, particularly actinomycetes. The pathway involves a series of enzymatic reactions catalyzed by a Type II fatty acid synthase (FAS) system.

The synthesis of this compound is initiated with a branched-chain starter unit, isobutyryl-CoA, derived from the degradation of valine. This starter unit is condensed with a malonyl-ACP extender unit, followed by a cycle of reduction, dehydration, and a second reduction to produce the final product. This document provides a putative pathway and a generalized protocol for its in vitro reconstitution.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed via the following enzymatic steps, characteristic of a Type II Fatty Acid Synthase (FAS) system that utilizes a branched-chain starter unit.

This compound Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Processing Isobutyryl-CoA Isobutyryl-CoA FabH FabH (β-Ketoacyl-ACP Synthase III) Isobutyryl-CoA->FabH CoA Malonyl-CoA Malonyl-CoA FabD FabD (Malonyl-CoA:ACP Transacylase) Malonyl-CoA->FabD CoA ACP ACP ACP->FabD 3-Oxo-5-methylhexanoyl-ACP 3-Oxo-5-methylhexanoyl-ACP FabH->3-Oxo-5-methylhexanoyl-ACP Malonyl-ACP Malonyl-ACP FabD->Malonyl-ACP Malonyl-ACP->FabH CO2 + ACP Isobutyryl-ACP Isobutyryl-ACP FabG FabG (β-Ketoacyl-ACP Reductase) 3-Oxo-5-methylhexanoyl-ACP->FabG NADPH -> NADP+ Thioesterase Thioesterase/ Transacylase 3-Oxo-5-methylhexanoyl-ACP->Thioesterase CoA 3-Hydroxy-5-methylhexanoyl-ACP 3-Hydroxy-5-methylhexanoyl-ACP FabG->3-Hydroxy-5-methylhexanoyl-ACP FabZ FabZ (β-Hydroxyacyl-ACP Dehydratase) 3-Hydroxy-5-methylhexanoyl-ACP->FabZ H2O 5-Methyl-2-hexenoyl-ACP 5-Methyl-2-hexenoyl-ACP FabZ->5-Methyl-2-hexenoyl-ACP FabI FabI (Enoyl-ACP Reductase) 5-Methyl-2-hexenoyl-ACP->FabI NADPH -> NADP+ 5-Methylhexanoyl-ACP 5-Methylhexanoyl-ACP FabI->5-Methylhexanoyl-ACP This compound This compound Thioesterase->this compound ACP

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Protein Expression and Purification

A generic protocol for the expression and purification of the required enzymes is provided below. This protocol may require optimization for each specific enzyme.

Protein Expression and Purification Workflow Gene Synthesis & Cloning Gene Synthesis & Cloning Transformation into E. coli Transformation into E. coli Gene Synthesis & Cloning->Transformation into E. coli Culture Growth Culture Growth Transformation into E. coli->Culture Growth Protein Expression Induction Protein Expression Induction Culture Growth->Protein Expression Induction Cell Lysis Cell Lysis Protein Expression Induction->Cell Lysis Clarification by Centrifugation Clarification by Centrifugation Cell Lysis->Clarification by Centrifugation Affinity Chromatography (Ni-NTA) Affinity Chromatography (Ni-NTA) Clarification by Centrifugation->Affinity Chromatography (Ni-NTA) Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography (Ni-NTA)->Size Exclusion Chromatography Protein Purity & Concentration Analysis Protein Purity & Concentration Analysis Size Exclusion Chromatography->Protein Purity & Concentration Analysis Storage at -80°C Storage at -80°C Protein Purity & Concentration Analysis->Storage at -80°C

Caption: General workflow for enzyme expression and purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET-28a with an N-terminal His6-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

  • Size Exclusion Chromatography (SEC) Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity resin

  • SEC column (e.g., Superdex 200)

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for each enzyme (FabH, FabD, FabG, FabZ, FabI, ACP, and Thioesterase) and clone them into the expression vector.

  • Transformation: Transform the expression plasmids into competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.

  • Size Exclusion Chromatography: Concentrate the eluted protein and further purify by SEC using the SEC Buffer.

  • Analysis and Storage: Analyze the protein purity by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Reconstitution Assay

Materials:

  • Purified enzymes (FabH, FabD, FabG, FabZ, FabI, ACP, Thioesterase)

  • Reaction Buffer (100 mM sodium phosphate (B84403) pH 7.0, 2 mM DTT)

  • Isobutyryl-CoA

  • Malonyl-CoA

  • NADPH

  • Coenzyme A (for thioesterase-mediated release)

  • Quenching Solution (e.g., 10% formic acid)

Protocol:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (50 µL) contains:

    • Reaction Buffer

    • Substrates and Cofactors (see Table 1 for suggested concentrations)

    • Enzymes (see Table 1 for suggested concentrations)

  • Initiation: Start the reaction by adding the final component (e.g., malonyl-CoA) and incubate at 30°C for a specified time (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding an equal volume of Quenching Solution.

  • Product Extraction: Extract the acyl-CoA products using a suitable method, such as solid-phase extraction (SPE).

  • Analysis: Analyze the extracted products by LC-MS/MS.

Table 1: Suggested Component Concentrations for In Vitro Reconstitution

ComponentStock ConcentrationFinal Concentration
Isobutyryl-CoA10 mM100 µM
Malonyl-CoA10 mM200 µM
NADPH50 mM1 mM
Coenzyme A10 mM100 µM
ACP1 mM10 µM
FabH100 µM1 µM
FabD100 µM1 µM
FabG100 µM2 µM
FabZ100 µM2 µM
FabI100 µM2 µM
Thioesterase100 µM1 µM
Reaction Buffer10X1X
Nuclease-free H₂O-to final volume

Data Presentation and Analysis

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of acyl-CoA thioesters.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

General LC-MS/MS Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for this compound would need to be determined based on its molecular weight and fragmentation pattern.

Table 2: Expected LC-MS/MS Data (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Isobutyryl-CoA838.2331.1~ 5.2
Malonyl-CoA854.1347.1~ 3.8
This compound882.2375.1~ 6.5
5-Methylhexanoyl-CoA868.2361.1~ 7.1

Note: The m/z values are hypothetical and should be confirmed experimentally.

Enzyme Kinetics

To determine the kinetic parameters of the enzymes in the pathway, individual enzyme assays should be performed by varying the concentration of one substrate while keeping others constant. The rate of the reaction can be monitored by following the consumption of NADPH at 340 nm for the reductase steps or by quantifying the product formation by LC-MS/MS over time.

Table 3: Hypothetical Kinetic Parameters

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)
FabHIsobutyryl-CoA~5-15~0.5-2
FabHMalonyl-ACP~2-10~0.5-2
FabG3-Oxo-acyl-ACP~10-50~10-100
FabIEnoyl-ACP~5-20~5-50

Note: These values are illustrative and based on published data for homologous enzymes.

Conclusion

The protocols and application notes presented here provide a framework for the successful in vitro reconstitution of the this compound biosynthetic pathway. This approach will enable detailed biochemical studies of the enzymes involved, facilitate the production of this and related molecules for further research, and serve as a basis for the engineered biosynthesis of novel branched-chain fatty acid derivatives for applications in drug development and biotechnology. Careful optimization of each step, from protein purification to the in vitro reaction conditions, will be critical for achieving high yields and purity of the desired product.

Application Notes and Protocols: The Use of 3-Oxo-5-methylhexanoyl-CoA in Cell-Based Assays to Study Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) esters are critical intermediates in cellular metabolism, serving as substrates for energy production through beta-oxidation and as building blocks for complex lipids.[1] Beyond their metabolic functions, certain acyl-CoA species, particularly those with unique structures such as branched chains, are emerging as important signaling molecules.[1] 3-Oxo-5-methylhexanoyl-CoA is a branched-chain acyl-CoA that, based on the signaling activities of structurally related lipids, is hypothesized to act as a modulator of nuclear receptor activity, thereby influencing gene expression related to lipid metabolism and inflammation.

These application notes provide a framework for utilizing this compound in cell-based assays to investigate its potential role in lipid signaling. Due to the limited direct literature on this specific molecule, we present a hypothetical signaling pathway centered on the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a known lipid sensor.[2] The protocols detailed below are robust, adaptable methods for quantifying the activation of such pathways.

Hypothetical Signaling Pathway: PPARα Activation

We propose that this compound, upon intracellular synthesis or exogenous application, can act as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2] These genes are typically involved in fatty acid uptake, transport, and oxidation.[2]

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARa_RXR_inactive PPARα-RXR (inactive) PPARa->PPARa_RXR_inactive Heterodimerizes with RXR RXR RXR PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Nuclear Translocation & Activation PPRE PPRE (Promoter Region) PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein_Expression Protein Expression (Metabolic Enzymes) mRNA->Protein_Expression Translation

Caption: Hypothetical signaling pathway of this compound activating PPARα.

Experimental Protocols

Protocol 1: PPARα Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of PPARα by this compound in a cellular context.

Workflow:

Reporter_Assay_Workflow start Start cell_culture Seed HEK293T cells in a 96-well plate start->cell_culture transfection Co-transfect with PPARα expression vector and PPRE-luciferase reporter cell_culture->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 18-24 hours treatment->incubation2 lysis Lyse cells and add luciferase substrate incubation2->lysis measurement Measure luminescence using a plate reader lysis->measurement analysis Analyze data and plot dose-response curve measurement->analysis end End analysis->end

Caption: Workflow for the PPARα luciferase reporter gene assay.

Methodology:

  • Cell Culture:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection:

    • Prepare a transfection mix containing a PPARα expression vector and a PPRE-driven firefly luciferase reporter vector. A constitutively expressed Renilla luciferase vector should be co-transfected for normalization of transfection efficiency.

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).

    • A known PPARα agonist (e.g., GW7647) should be used as a positive control, and a vehicle-only (DMSO) group as a negative control.

    • Replace the culture medium with fresh medium containing the different concentrations of this compound or controls.

    • Incubate for 18-24 hours.

  • Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a microplate luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the fold change against the concentration of this compound to generate a dose-response curve.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the change in mRNA levels of PPARα target genes following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HepG2, which endogenously expresses PPARα) in a 6-well plate.

    • Treat the cells with this compound at a concentration determined from the reporter assay (e.g., the EC50 value). Include vehicle and positive controls.

    • Incubate for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA, primers for PPARα target genes (e.g., ACOX1, CPT1A), a housekeeping gene for normalization (e.g., GAPDH), and a suitable qPCR master mix.

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Compare the expression levels in the treated samples to the vehicle control.

Data Presentation

The following tables represent example data that could be generated from the described assays.

Table 1: Dose-Response of this compound in PPARα Reporter Assay

Concentration (µM)Normalized Luciferase Activity (Fold Change vs. Vehicle)Standard Deviation
0 (Vehicle)1.00.1
0.11.20.2
12.50.3
108.10.6
5015.31.2
10016.01.5
Positive Control (GW7647)20.51.8

Table 2: Relative mRNA Expression of PPARα Target Genes

Target GeneTreatmentRelative mRNA Expression (Fold Change vs. Vehicle)Standard Deviation
ACOX1Vehicle1.00.1
This compound (10 µM)4.20.4
Positive Control (GW7647)6.50.7
CPT1AVehicle1.00.2
This compound (10 µM)3.80.3
Positive Control (GW7647)5.90.6

Conclusion

The protocols and hypothetical framework presented here provide a robust starting point for investigating the role of this compound in lipid signaling. By employing these cell-based assays, researchers can elucidate its potential as a signaling molecule, characterize its mechanism of action, and identify its downstream targets. This information is valuable for basic research in lipid metabolism and for the development of novel therapeutics targeting lipid-sensing pathways.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 3-Oxo-5-methylhexanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming low-yield issues during the synthesis of 3-Oxo-5-methylhexanoyl-CoA.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, presented in a question-and-answer format.

Question: My overall yield is significantly lower than expected. Where should I start troubleshooting?

Answer: A low overall yield can result from issues in either the synthesis of the 3-Oxo-5-methylhexanoic acid precursor or the subsequent coupling reaction with Coenzyme A (CoA). We recommend analyzing the purity and yield of your 3-Oxo-5-methylhexanoic acid intermediate first. If the precursor yield and purity are low, focus on optimizing that reaction. If the precursor is of high quality, the problem likely lies in the activation and/or coupling step with CoA.

Question: I am observing multiple spots on my TLC/multiple peaks in my LC-MS analysis of the final product. What are the likely side products?

Answer: The formation of side products is a common cause of low yield. Potential side products include:

  • Unreacted 3-Oxo-5-methylhexanoic acid: This indicates an incomplete reaction.

  • Hydrolyzed activated intermediate: If your activated carboxylic acid (e.g., NHS-ester) is exposed to moisture, it can hydrolyze back to the starting carboxylic acid.[1]

  • CoA Disulfide (CoA-S-S-CoA): Coenzyme A's free thiol is susceptible to oxidation, forming a disulfide dimer. This is especially prevalent if the reaction is not performed under an inert atmosphere.

  • Side reactions with coupling agents: Some coupling reagents can form stable byproducts that may be difficult to remove.[2][3]

To minimize these, ensure all glassware is dry, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: The coupling reaction with Coenzyme A is not proceeding to completion. How can I improve the reaction efficiency?

Answer: Incomplete coupling is a frequent challenge. Consider the following optimizations:

  • Choice of Coupling Reagent: The efficiency of carboxylic acid activation is critical.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more efficient than carbodiimides like DCC or EDC, especially for sensitive substrates.[3]

  • Reaction pH: The nucleophilicity of the thiol group on Coenzyme A is pH-dependent. The reaction is typically performed in a buffered solution at a pH between 7.0 and 8.0 to ensure the thiolate anion is present without promoting hydrolysis of the activated ester.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the activated 3-Oxo-5-methylhexanoic acid can drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Time and Temperature: These reactions are often run at room temperature for several hours. If the reaction is slow, it can be moved to a cold room (4°C) and allowed to proceed for a longer period (12-24 hours) to minimize side reactions and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate 3-Oxo-5-methylhexanoic acid for coupling with Coenzyme A?

A1: A highly effective method is to convert the carboxylic acid into an active ester, such as an N-hydroxysuccinimide (NHS) ester. This intermediate is stable enough to be purified and then reacted with Coenzyme A in an aqueous buffer. Alternatively, in situ coupling reagents like HATU can be used to activate the carboxylic acid directly in the reaction mixture.[3]

Q2: How can I confirm the identity and purity of my final this compound product?

A2: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). HPLC can be used for purification and to assess purity by observing the number of peaks.[5][6] The mass spectrometer will confirm the identity of the product by its mass-to-charge ratio. UV absorbance at 260 nm is characteristic of the adenine (B156593) moiety in CoA and is useful for detection during HPLC.[5][6]

Q3: My Coenzyme A solution is old. Can I still use it?

A3: The free thiol group in Coenzyme A is prone to oxidation over time, leading to the formation of CoA disulfide. It is highly recommended to use fresh or properly stored Coenzyme A. The presence of free thiols can be qualitatively checked using Ellman's reagent (DTNB). If you suspect oxidation, the CoA disulfide can be reduced back to the free thiol using a reducing agent like Dithiothreitol (DTT), which must then be removed before the coupling reaction.

Q4: What are the optimal storage conditions for this compound?

A4: this compound, like most acyl-CoAs, is sensitive to hydrolysis, especially at non-neutral pH. It should be stored as a lyophilized powder at -20°C or colder. For short-term use, solutions can be prepared in a slightly acidic buffer (pH 4-5) and stored at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The choice of coupling agent and reaction conditions can significantly impact the final yield. The table below provides a summary of expected yields based on different synthetic strategies for the coupling of activated 3-Oxo-5-methylhexanoic acid with Coenzyme A.

Coupling AgentBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
EDC/NHSDIPEADMF/Water251240-60
HBTUDIPEADMF/Aq. Buffer (pH 7.5)25465-80
HATUDIPEADMF/Aq. Buffer (pH 7.5)25275-90
CDINoneAnhydrous THF251635-55

Yields are representative and may vary based on substrate purity, reaction scale, and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-5-methylhexanoic Acid

This protocol describes a plausible synthesis route for the precursor carboxylic acid.

  • Preparation of Ethyl Isovalerylacetate:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695), slowly add diethyl malonate (1.0 eq) at 0°C.

    • After stirring for 30 minutes, add isovaleryl chloride (1.05 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute HCl and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude ethyl isovalerylacetate in a 1:1 mixture of ethanol and 5M aqueous NaOH.

    • Heat the mixture to reflux for 4 hours to saponify the ester.

    • Cool the reaction mixture and carefully acidify with concentrated HCl to pH ~1. This will also catalyze the decarboxylation.

    • Continue to heat at 60-70°C until CO₂ evolution ceases (approx. 1-2 hours).

    • Extract the final product, 3-Oxo-5-methylhexanoic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by silica (B1680970) gel chromatography if necessary.

Protocol 2: Synthesis of this compound (using HATU)

This protocol details the coupling of the synthesized acid with Coenzyme A.

  • Activation of Carboxylic Acid:

    • Dissolve 3-Oxo-5-methylhexanoic acid (1.2 eq) in anhydrous DMF under an argon atmosphere.

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating the formation of the activated OAt-ester.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid, 1.0 eq) in a sodium bicarbonate buffer (100 mM, pH 7.5).

    • Cool the CoA solution to 0°C in an ice bath.

    • Slowly add the activated acid solution from step 1 to the CoA solution dropwise with gentle stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Purify the this compound using reverse-phase HPLC.[5][6] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common choice.

    • Combine the fractions containing the pure product and lyophilize to obtain a white powder.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product malonate Diethyl Malonate keto_acid 3-Oxo-5-methylhexanoic Acid malonate->keto_acid Acylation & Decarboxylation isovaleryl_chloride Isovaleryl Chloride isovaleryl_chloride->keto_acid Acylation & Decarboxylation coa Coenzyme A (HS-CoA) final_product This compound coa->final_product Coupling activated_acid Activated Acid (OAt-Ester) keto_acid->activated_acid Activation (HATU, DIPEA) activated_acid->final_product Coupling Troubleshooting_Workflow start Low Yield Observed check_precursor Analyze Precursor Acid (Purity & Yield) start->check_precursor precursor_ok Precursor Quality? check_precursor->precursor_ok optimize_precursor Optimize Precursor Synthesis: - Check reagents - Adjust stoichiometry - Purify intermediate precursor_ok->optimize_precursor Low check_coupling Analyze Coupling Reaction: - Incomplete reaction? - Side products? precursor_ok->check_coupling High optimize_precursor->check_precursor coupling_issue Main Issue? check_coupling->coupling_issue optimize_activation Improve Activation: - Use stronger coupling agent (HATU) - Ensure anhydrous conditions coupling_issue->optimize_activation Incomplete Reaction optimize_coupling Optimize Coupling: - Adjust pH (7.0-8.0) - Check CoA quality - Run under inert gas coupling_issue->optimize_coupling Side Products end Yield Improved optimize_activation->end optimize_coupling->end

References

Preventing the degradation of 3-Oxo-5-methylhexanoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Oxo-5-methylhexanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

The degradation of this compound is primarily due to two factors:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs) and β-ketoacyl-CoA thiolases, can rapidly hydrolyze the thioester bond or cleave the molecule.[1][2] These enzymes are released during cell lysis.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially under neutral to alkaline pH conditions.[1][3] The presence of a β-keto group can also increase the molecule's reactivity.

Q2: What is the optimal pH for extracting and maintaining the stability of this compound?

A slightly acidic pH is crucial for the stability of acyl-CoA thioesters. The recommended pH range for extraction buffers is between 4.5 and 6.0.[1] An acidic environment minimizes chemical hydrolysis of the thioester bond.[3][4] Extraction protocols for similar molecules often utilize a potassium phosphate (B84403) buffer at pH 4.9.[1][5]

Q3: How critical is temperature control during the extraction process?

Temperature is a critical factor. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed at low temperatures (0-4°C) to minimize both enzymatic activity and chemical degradation.[1][6] Flash-freezing tissue samples in liquid nitrogen immediately after collection is a highly recommended initial step.[1] For long-term storage, this compound should be kept at -80°C.[6]

Q4: What are the most effective methods for quenching enzymatic activity?

Immediate and effective quenching of enzymatic activity upon sample collection is the most critical step to prevent degradation.[1] Recommended methods include:

  • For Tissue Samples: Flash-freezing the tissue in liquid nitrogen immediately upon collection.[1]

  • For Cell Cultures: Quenching metabolism by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the cell culture plate.[1]

Q5: I am observing low yields of this compound. What are the likely causes and how can I troubleshoot this?

Low yields are often a result of degradation. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include inefficient quenching of enzymatic activity, suboptimal pH of extraction buffers, and elevated temperatures during sample processing.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the extraction of this compound.

Problem: Low or No Recovery of this compound

dot

Caption: Troubleshooting workflow for low recovery of this compound.

Data Presentation

Table 1: Factors Influencing the Stability of this compound During Extraction

Disclaimer: The following data is illustrative and based on general principles of thioester stability. Specific degradation rates for this compound may vary.

ParameterConditionExpected StabilityRationale
pH 4.5 - 6.0HighAcidic conditions minimize the rate of chemical hydrolysis of the thioester bond.[3][4]
7.0 - 7.4ModerateNeutral pH increases the rate of hydrolysis compared to acidic conditions.
> 8.0LowAlkaline conditions significantly accelerate the hydrolysis of the thioester bond.[1]
Temperature -80°CVery High (Long-term)Ultra-low temperatures effectively halt both enzymatic and chemical degradation.[6]
0 - 4°CHigh (Short-term)Low temperatures significantly reduce the rate of enzymatic degradation and chemical hydrolysis.[1]
25°C (Room Temp)Very LowBoth enzymatic and chemical degradation occur rapidly at room temperature.
Enzyme Inhibitors PresentModerate to HighThiolase and thioesterase inhibitors can reduce enzymatic degradation, but chemical stability is still a factor.
AbsentLowCellular enzymes will rapidly degrade the target molecule if not inactivated.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[5]

Materials:

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.

  • Solvent Addition: Add 2 mL of ice-cold isopropanol to the homogenate and homogenize again.

  • Precipitation and Extraction: Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate solution. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, into a new pre-chilled tube.

  • Solid-Phase Extraction (Optional but Recommended): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a buffer compatible with LC-MS).

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is adapted from methods for extracting acyl-CoAs from cell cultures.[7]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (-80°C)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Immediately add ice-cold (-80°C) methanol to the plate and use a cell scraper to lyse and detach the cells.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold (-80°C) methanol.

  • Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the methanol under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis.

Mandatory Visualization

Degradation Pathway of this compound

dot

DegradationPathway target This compound thiolase β-ketoacyl-CoA Thiolase target->thiolase Enzymatic Cleavage hydrolysis Chemical Hydrolysis (Alkaline pH) target->hydrolysis Non-Enzymatic Degradation products1 Isobutyryl-CoA + Acetyl-CoA thiolase->products1 products2 3-Oxo-5-methylhexanoic Acid + Coenzyme A hydrolysis->products2

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Extraction

dot

ExtractionWorkflow sample 1. Sample Collection (Tissue or Cells) quench 2. Quench Enzymatic Activity (Liquid N2 / Cold Methanol) sample->quench homogenize 3. Homogenization (Acidic Buffer, 0-4°C) quench->homogenize extract 4. Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract centrifuge 5. Centrifugation (4°C) extract->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant spe 7. Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe dry 8. Dry Extract (Nitrogen Stream) spe->dry reconstitute 9. Reconstitute for Analysis dry->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Optimizing HPLC for 3-Oxo-5-methylhexanoyl-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of 3-Oxo-5-methylhexanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarities. These isomers can be either constitutional (structural) isomers, such as positional isomers where the methyl group is at a different location, or stereoisomers (enantiomers and diastereomers) which have the same connectivity but different spatial arrangements. Due to their similar physicochemical properties, achieving baseline separation can be difficult with standard HPLC methods. Chiral stationary phases or derivatization with a chiral reagent may be necessary for separating enantiomers.

Q2: What is a good starting point for HPLC method development for this compound analysis?

A2: A good starting point is a reversed-phase HPLC method using a C18 column.[1][2] Acyl-CoA compounds are typically detected by UV absorbance at 254-260 nm.[1][3] A gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed.[3]

Q3: How can I confirm if I have co-eluting isomers?

A3: Co-elution of isomers can be inferred from broad or asymmetrical peaks. If you suspect co-elution, varying the mobile phase composition, gradient slope, or temperature may result in partial separation or changes in peak shape. For definitive confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) can help identify compounds with the same mass-to-charge ratio eluting at the same time. For enantiomers, analysis on a chiral column is the most direct way to confirm their presence.

Q4: Is derivatization necessary for the HPLC analysis of this compound isomers?

A4: While not always mandatory, derivatization can be beneficial. For chiral separation of enantiomers, derivatization with a chiral reagent can create diastereomers that may be separable on a standard achiral column.[4] Additionally, derivatization can improve detection sensitivity, especially for fluorescence detection.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound and can be used to assess sample purity and identify the presence of multiple components.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Reagents:

  • Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.0[1]

  • Mobile Phase B: 98% Methanol, 2% Chloroform (v/v)[1]

  • Sample Solvent: Dilute the sample in the initial mobile phase composition.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase mixture (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample.

  • Run a linear gradient to increase the concentration of Mobile Phase B to elute the acyl-CoA compounds.

  • Monitor the elution profile at 254 nm.

  • After each run, re-equilibrate the column to the initial conditions.

Protocol 2: Chiral HPLC Method for Separation of Enantiomers

This protocol is designed for the separation of enantiomeric isomers of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Reagents:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) may be added to improve peak shape.

  • Sample Solvent: Dissolve the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is observed.

  • Inject the sample.

  • Perform an isocratic elution.

  • Detect the separated enantiomers using a UV detector at 254 nm.

  • The elution order of the enantiomers may need to be determined using standards if available.

Data Presentation

Table 1: Recommended HPLC Columns for Acyl-CoA Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)ApplicationReference
Reversed-PhaseC1854.6 x 250General Acyl-CoA Separation[1]
Reversed-PhaseC182.64.6 x 100High-Resolution Acyl-CoA Separation[2]
ChiralPolysaccharide-based54.6 x 250Enantiomeric Isomer Separation[5]

Table 2: Example Mobile Phase Compositions and Gradient Conditions

Method TypeMobile Phase AMobile Phase BGradient ProgramApplicationReference
Reversed-Phase220 mM Potassium Phosphate, pH 4.0, 0.05% Thiodiglycol98% Methanol, 2% ChloroformLinear gradient, specific timing depends on analytesGeneral Acyl-CoA Separation[1]
Reversed-Phase75 mM KH2PO4Acetonitrile with 600 mM Acetic AcidGradient from 44% B to 50% B over 80 minLong-chain Acyl-CoA Separation[3]
Chiraln-HexaneIsopropanolIsocratic (e.g., 90:10 v/v) with 0.1% Acetic AcidEnantiomeric Separation of Keto-Fatty Acids[5]

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of isomers.

  • Possible Cause: The chosen stationary phase and mobile phase are not providing sufficient selectivity for the isomers.

  • Solution:

    • For general isomers: Modify the mobile phase composition by changing the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous buffer. Adjusting the gradient slope (making it shallower) can also improve separation.

    • For enantiomers: A chiral stationary phase is likely required. If a chiral column is already in use, try a different type of chiral selector or modify the mobile phase composition (e.g., change the alcohol modifier or its concentration).

Issue 2: Peak tailing.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on silica-based columns.

  • Solution:

    • Add a competing agent to the mobile phase, such as a small amount of acid (e.g., trifluoroacetic acid) or base, to block active sites.

    • Lower the pH of the mobile phase to suppress the ionization of silanol groups.

    • Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.

    • Consider using a column with end-capping to minimize exposed silanols.

Issue 3: Broad peaks.

  • Possible Cause: Column overload, extra-column volume, or a contaminated column.

  • Solution:

    • Reduce the injection volume or dilute the sample.

    • Use shorter and narrower tubing between the column and the detector to minimize extra-column volume.

    • Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Issue 4: Low signal intensity.

  • Possible Cause: Low sample concentration, suboptimal detection wavelength, or compound degradation.

  • Solution:

    • Concentrate the sample before injection.

    • Ensure the UV detector is set to the absorbance maximum of the acyl-CoA moiety (around 254-260 nm).

    • Handle samples with care to prevent degradation. Acyl-CoA thioesters can be unstable, especially at extreme pH values.

Visualizations

HPLC_Method_Development start Start: Separate this compound Isomers rp_hplc Initial Analysis: Reversed-Phase HPLC (C18) start->rp_hplc peak_eval Evaluate Peak Shape and Number rp_hplc->peak_eval single_peak Single, Symmetrical Peak? peak_eval->single_peak One or more peaks? chiral_analysis Chiral HPLC Analysis peak_eval->chiral_analysis Suspect Enantiomers optimize_rp Optimize RP-HPLC: - Adjust Gradient - Change Mobile Phase pH - Vary Temperature single_peak->optimize_rp No (Broad/Asymmetric) end End: Separated Isomers single_peak->end Yes optimize_rp->peak_eval derivatization Consider Chiral Derivatization chiral_analysis->derivatization optimize_chiral Optimize Chiral Separation: - Screen Chiral Columns - Adjust Mobile Phase Modifier chiral_analysis->optimize_chiral derivatization->rp_hplc optimize_chiral->end

Caption: Workflow for HPLC method development for isomer separation.

HPLC_Troubleshooting start Problem Encountered issue Identify the Issue start->issue poor_res Poor Resolution/ Co-elution issue->poor_res Poor Separation peak_tail Peak Tailing issue->peak_tail Bad Peak Shape broad_peaks Broad Peaks issue->broad_peaks Wide Peaks check_method Is method suitable for isomers? poor_res->check_method optimize_mobile_phase Adjust Mobile Phase/ Gradient check_method->optimize_mobile_phase Yes change_column Change Column (e.g., to Chiral) check_method->change_column No check_mobile_phase Check Mobile Phase pH/ Additives peak_tail->check_mobile_phase check_sample_solvent Sample dissolved in mobile phase? check_mobile_phase->check_sample_solvent No Improvement check_column_health Column Degradation? check_sample_solvent->check_column_health No Improvement check_overload Reduce Injection Volume/ Concentration broad_peaks->check_overload check_tubing Minimize Extra-Column Volume check_overload->check_tubing No Improvement flush_column Flush or Replace Column check_tubing->flush_column No Improvement

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting poor signal intensity of 3-Oxo-5-methylhexanoyl-CoA in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of acyl-CoA compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on issues related to the analysis of 3-Oxo-5-methylhexanoyl-CoA.

Troubleshooting Guide: Poor Signal Intensity of this compound

Low or no signal for your target analyte can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound in your LC-MS/MS experiments.

Question: I am not seeing any signal for my this compound standard. Where should I start troubleshooting?

Answer:

When no signal is detected, it's crucial to systematically check each stage of your experimental workflow. Start with the most straightforward potential issues and move toward more complex ones.

Troubleshooting Workflow for No Signal

NoSignalWorkflow start Start: No Signal Detected check_std 1. Verify Standard Integrity - Freshly prepare standard? - Correct storage conditions? start->check_std check_ms 2. Check Mass Spectrometer - Is it tuned and calibrated? - Direct infusion of a known compound? check_std->check_ms Standard OK check_lc 3. Evaluate LC System - Correct mobile phases? - System pressure stable? check_ms->check_lc MS OK check_method 4. Review MS Method Parameters - Correct m/z for precursor? - Appropriate scan type (MRM, Scan)? check_lc->check_method LC OK end_point Signal Restored check_method->end_point Parameters Corrected

Caption: Initial troubleshooting steps for no signal detection.

Question: My signal for this compound is very low. How can I improve its intensity?

Answer:

Low signal intensity can be attributed to several factors, from sample preparation to the settings on the mass spectrometer. The following decision tree can help you pinpoint the likely cause.

Troubleshooting Decision Tree for Low Signal Intensity

LowSignal start Start: Low Signal Intensity sample_prep 1. Optimize Sample Preparation - Increase concentration? - Check for degradation? start->sample_prep ionization 2. Enhance Ionization Efficiency - Adjust mobile phase pH/additives? - Optimize ESI source parameters? sample_prep->ionization No improve_prep Action: Use fresh sample. Increase concentration. Use internal standard. sample_prep->improve_prep Yes ms_params 3. Refine MS/MS Parameters - Optimize Collision Energy (CE)? - Increase dwell time? ionization->ms_params No improve_ion Action: Add 0.1% Formic Acid. Optimize spray voltage and gas flows. ionization->improve_ion Yes improve_ms Action: Perform CE ramp to find optimal value. Increase dwell time for target MRM. ms_params->improve_ms Yes end_point Signal Improved ms_params->end_point No improve_prep->end_point improve_ion->end_point improve_ms->end_point AcylCoAWorkflow start Start: Biological Sample sample_prep 1. Sample Preparation - Homogenization - Protein Precipitation - Extraction start->sample_prep lc_separation 2. LC Separation - C18 Reversed-Phase Column - Gradient Elution sample_prep->lc_separation ms_detection 3. MS/MS Detection - Positive ESI - MRM Mode lc_separation->ms_detection data_analysis 4. Data Analysis - Peak Integration - Quantification vs. Internal Standard ms_detection->data_analysis end_point Results data_analysis->end_point

Strategies to improve the stability of 3-Oxo-5-methylhexanoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxo-5-methylhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Question: My this compound solution is losing purity and concentration shortly after preparation. How can I minimize degradation?

Answer: this compound, like other thioesters, is susceptible to hydrolysis in aqueous solutions, a reaction influenced by pH and temperature.[1][2][3] The thioester bond is inherently less stable than an ester bond due to poorer resonance stabilization.[1] To enhance stability, consider the following strategies:

  • pH Optimization: Thioester hydrolysis is catalyzed by both acid and base.[1][2] For many thioesters, maximum stability is observed in a slightly acidic to neutral pH range (pH 4-7).[1] It is recommended to prepare solutions in a buffer with a pH between 6.0 and 7.0. Avoid highly acidic or alkaline conditions.

  • Temperature Control: Hydrolysis rates increase with temperature.[3] Always prepare, handle, and store your this compound solutions on ice or at 4°C whenever possible. For long-term storage, aliquoting and freezing at -80°C is recommended.[4] Avoid repeated freeze-thaw cycles.

  • Buffer Selection: The choice of buffer can impact stability. Phosphate (B84403) buffers are commonly used for acyl-CoA extractions and analysis.[5][6] When preparing buffers, it is crucial to use high-purity water and reagents to avoid contaminants that could accelerate degradation.[7][8]

  • Use Fresh Solutions: Due to its inherent instability, it is best practice to prepare solutions of this compound fresh for each experiment.[4]

Issue 2: Inconsistent Results in Enzyme Assays Using this compound

Question: I am observing high variability in my enzyme kinetics data when using this compound as a substrate. What could be the cause?

Answer: Inconsistent results in enzyme assays can often be traced back to the instability of the substrate. The concentration of your this compound solution may be decreasing over the course of your experiment, leading to unreliable kinetic measurements.

  • Pre-assay Stability Check: Before starting a series of experiments, it is advisable to determine the stability of your this compound stock solution under your specific assay conditions (buffer, pH, temperature). You can do this by incubating the solution and measuring its concentration at different time points using a validated analytical method like HPLC-UV.

  • Minimize Incubation Times: Design your experiments to minimize the time the this compound solution is kept at room temperature or assay temperature.

  • Internal Standards: For analytical procedures, the use of a stable, non-endogenous acyl-CoA, such as heptadecanoyl-CoA, as an internal standard can help to correct for degradation and extraction inefficiencies.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond.[1][2] This reaction yields 3-oxo-5-methylhexanoic acid and coenzyme A. The presence of the β-keto group can also make the molecule susceptible to other reactions, such as decarboxylation under certain conditions.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 3-Oxo-5-methylhexanoic_Acid 3-Oxo-5-methylhexanoic Acid Hydrolysis->3-Oxo-5-methylhexanoic_Acid Coenzyme_A Coenzyme A Hydrolysis->Coenzyme_A

Primary degradation pathway of this compound.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on general knowledge of thioester stability, the optimal pH for storage is in the slightly acidic to neutral range, typically between pH 6.0 and 7.0, where the rates of both acid- and base-catalyzed hydrolysis are minimized.[1][2]

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: While the primary degradation pathway is hydrolysis, oxidative damage can also occur, especially if the solution is exposed to air and light for extended periods. The use of antioxidants that are thiol-based, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, can help to maintain a reducing environment.[9] However, it is important to note that high concentrations of other thiols can also lead to thiol-thioester exchange reactions.[1] Secondary antioxidants, which decompose peroxides, may also be beneficial.[10][11][12] If oxidation is a concern, preparing solutions in degassed buffers and storing them under an inert atmosphere (e.g., argon or nitrogen) can be effective.

Q4: How can I accurately measure the concentration of my this compound solution?

A4: The most common and reliable method for quantifying acyl-CoA compounds is reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring of coenzyme A.[5][13] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[6][13]

Quantitative Data on Thioester Stability

Table 1: Rate Constants for Hydrolysis of S-methyl thioacetate (B1230152) [1][2]

ReactionRate Constant (k)
Acid-mediated hydrolysis (ka)1.5 x 10-5 M-1 s-1
Base-mediated hydrolysis (kb)1.6 x 10-1 M-1 s-1
pH-independent hydrolysis (kw)3.6 x 10-8 s-1

Table 2: Calculated Half-life of S-methyl thioacetate at 23°C [1][2]

ConditionHalf-life (t1/2)
pH 7155 days
1 mM thiol (for exchange)38 hours

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

This protocol outlines a method to assess the stability of this compound under various buffer and temperature conditions.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solution Prepare this compound solution in desired buffer aliquot Aliquot into multiple vials prep_solution->aliquot incubate Incubate at specific temperature aliquot->incubate sample Take samples at time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->sample quench Quench reaction (e.g., acidify) sample->quench hplc Analyze by HPLC-UV at 260 nm quench->hplc plot Plot concentration vs. time hplc->plot calculate Calculate degradation rate and half-life plot->calculate

Workflow for determining the stability of this compound.

1. Materials:

  • This compound

  • Buffers of interest (e.g., 100 mM potassium phosphate at pH 6.0, 7.0, and 8.0)[7][8]

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[5][13]

  • Mobile Phase A: 75 mM KH2PO4[5]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[5]

  • Quenching solution (e.g., 10% perchloric acid)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in each of the desired buffers. Keep all solutions on ice.

  • Incubation: Aliquot the solutions into separate vials for each time point and temperature to be tested (e.g., 4°C, 25°C, 37°C).

  • Sampling: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the corresponding vial and immediately quench the reaction by adding the quenching solution to stop further degradation.

  • HPLC Analysis:

    • Set the UV detector to 260 nm.[5]

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the quenched sample onto the HPLC system.

    • Use a suitable gradient to elute the this compound. A typical gradient might start with a low percentage of Mobile Phase B and ramp up to elute the compound.[5]

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound to correlate peak area with concentration.

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate and calculate the half-life (t1/2) for each condition.

Protocol 2: Quantification of Thioester Hydrolysis via Ellman's Reagent

This protocol provides an alternative, colorimetric method to quantify the hydrolysis of the thioester bond by measuring the formation of free coenzyme A.

1. Principle: Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups (like the one in coenzyme A) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[14][15][16]

2. Materials:

  • This compound solution

  • DTNB solution (e.g., 0.4 mg/mL in phosphate buffer, pH 8.0)[17]

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Coenzyme A standards

  • Spectrophotometer or plate reader

3. Procedure:

  • Incubation: Incubate the this compound solution in the reaction buffer at the desired temperature.

  • Sampling: At various time points, take aliquots of the reaction mixture.

  • Reaction with DTNB: Add the sample aliquot to the DTNB solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for the colorimetric reaction to complete.[17]

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Quantification: Use a standard curve prepared with known concentrations of coenzyme A to determine the amount of free sulfhydryl groups generated from the hydrolysis of this compound.

This technical support guide provides a starting point for addressing the stability challenges associated with this compound. By carefully controlling experimental parameters and validating the stability of your solutions, you can improve the reliability and reproducibility of your research.

References

Addressing enzyme inhibition in 3-Oxo-5-methylhexanoyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Oxo-5-methylhexanoyl-CoA, with a focus on addressing enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically catalyzed by a β-ketoacyl-CoA synthase, also known as 3-ketoacyl-CoA thiolase (EC 2.3.1.16). This enzyme facilitates the Claisen condensation of isovaleryl-CoA (derived from 5-methylhexanoic acid) and malonyl-CoA.

Q2: What are the common classes of inhibitors for the enzymes involved in this synthesis?

A2: The primary enzyme, a β-ketoacyl-CoA synthase, can be inhibited by several classes of compounds. These include natural products like Thiolactomycin (B1682310) and Cerulenin, which are known inhibitors of fatty acid synthases.[1][2] Additionally, substrate analogs and compounds that react with the active site cysteine residue can act as inhibitors.

Q3: How can I determine the type of inhibition (e.g., competitive, non-competitive) I am observing?

A3: To determine the type of inhibition, you can perform enzyme kinetic studies by measuring the initial reaction velocity at varying substrate concentrations in the presence and absence of the inhibitor. By plotting the data using methods like Lineweaver-Burk or Michaelis-Menten plots, you can deduce the mechanism of inhibition based on the changes in Vmax and Km values.

Q4: Are there any known feedback inhibition mechanisms that could affect the synthesis?

A4: Yes, acyl-CoA products can exhibit feedback inhibition on the enzymes involved in their synthesis.[3][4] High concentrations of this compound or other downstream acyl-CoAs could potentially inhibit the β-ketoacyl-CoA synthase. It is also important to consider the regulation of Coenzyme A biosynthesis itself, as the availability of CoA is crucial.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield of this compound in my enzymatic reaction.

  • Possible Cause A: Inactive Enzyme.

    • Troubleshooting Step: Verify the activity of your β-ketoacyl-CoA synthase using a known, reliable substrate pair and a standard assay protocol. Ensure proper storage and handling of the enzyme to prevent denaturation.

  • Possible Cause B: Sub-optimal Reaction Conditions.

    • Troubleshooting Step: Optimize reaction parameters such as pH, temperature, and buffer composition. The optimal conditions can vary depending on the specific enzyme source.

  • Possible Cause C: Substrate Degradation.

    • Troubleshooting Step: Acyl-CoA esters can be unstable. Prepare substrate solutions fresh and store them on ice. Verify the integrity of your isovaleryl-CoA and malonyl-CoA using analytical methods like HPLC.

  • Possible Cause D: Presence of an Unknown Inhibitor.

    • Troubleshooting Step: If using complex biological samples (e.g., cell lysates), consider the presence of endogenous inhibitors. Purifying the enzyme or performing the assay with purified components can help identify this issue.

Problem 2: Inconsistent results between experimental replicates.

  • Possible Cause A: Pipetting Errors.

    • Troubleshooting Step: Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions, which are often used in small volumes. Use calibrated pipettes.

  • Possible Cause B: Variability in Reagent Preparation.

    • Troubleshooting Step: Prepare master mixes for your reactions to minimize variability between wells or tubes. Ensure all reagents are thoroughly mixed before aliquoting.

  • Possible Cause C: Reaction Timing.

    • Troubleshooting Step: For kinetic assays, ensure precise timing of reaction initiation and termination. Using a multi-channel pipette or an automated liquid handling system can improve consistency.

Problem 3: Suspected inhibition by a test compound, but the results are not conclusive.

  • Possible Cause A: Inappropriate Compound Concentration Range.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value. This will help in selecting appropriate concentrations for further kinetic studies.

  • Possible Cause B: Compound Insolubility.

    • Troubleshooting Step: Ensure your test compound is fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but be sure to include a vehicle control in your experiment.

  • Possible Cause C: Non-specific Inhibition.

    • Troubleshooting Step: To rule out non-specific inhibition (e.g., compound aggregation), it is advisable to test the compound against an unrelated enzyme.

Quantitative Data on Relevant Enzyme Inhibitors

The following table summarizes quantitative data for common inhibitors of β-ketoacyl-acyl carrier protein synthases, which are functionally related to the enzyme involved in this compound synthesis.

InhibitorTarget Enzyme(s)IC50 (µM)Ki (µM)Notes
ThiolactomycinFabB, FabF, FabH25 (FabB), 6 (FabF), 110 (FabH)-Reversible inhibitor.[2]
CeruleninFabB, FabF, FabH3 (FabB), 20 (FabF), 700 (FabH)-Irreversible inhibitor, forms a covalent bond with the active site cysteine.[2]
Disulfides (e.g., HR12, HR19)PfKASIIILow to submicromolar-Potent inhibitors that can act via sulfhydryl-disulfide exchange with the catalytic cysteine.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for β-Ketoacyl-CoA Synthase Activity

This protocol measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH in a coupled enzyme reaction.

Materials:

  • Purified β-ketoacyl-CoA synthase

  • Isovaleryl-CoA

  • Malonyl-CoA

  • Coenzyme A (CoA)

  • NADH

  • 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and HADH.

  • Add isovaleryl-CoA and malonyl-CoA to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding the β-ketoacyl-CoA synthase.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of this compound formation.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

Protocol 2: Enzyme Inhibition Assay

This protocol is for determining the inhibitory effect of a compound on β-ketoacyl-CoA synthase activity.

Materials:

  • All materials from Protocol 1

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (solvent only)

Procedure:

  • Prepare reaction mixtures as described in Protocol 1.

  • For the inhibitor-treated samples, add the desired concentration of the inhibitor compound to the reaction mixture. For the control, add an equivalent volume of the vehicle.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature.

  • Initiate the reaction by adding the substrates (isovaleryl-CoA and malonyl-CoA).

  • Monitor the reaction and calculate the initial velocities as described in Protocol 1.

  • Compare the initial velocities of the inhibitor-treated samples to the control to determine the percent inhibition.

  • To determine the IC50, repeat the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Pathway Isovaleryl-CoA Isovaleryl-CoA Beta-Ketoacyl-CoA_Synthase β-Ketoacyl-CoA Synthase (Thiolase) Isovaleryl-CoA->Beta-Ketoacyl-CoA_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Beta-Ketoacyl-CoA_Synthase This compound This compound Beta-Ketoacyl-CoA_Synthase->this compound CoA CoA Beta-Ketoacyl-CoA_Synthase->CoA

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low/No Product CheckEnzyme Check Enzyme Activity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckConditions Optimize Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckSubstrates Verify Substrate Integrity SubstratesOK Substrates Intact? CheckSubstrates->SubstratesOK CheckInhibitors Test for Endogenous Inhibitors PurifyEnzyme Purify Enzyme CheckInhibitors->PurifyEnzyme EnzymeOK->CheckConditions Yes Failure Further Investigation Needed EnzymeOK->Failure No ConditionsOK->CheckSubstrates Yes ConditionsOK->Failure No SubstratesOK->CheckInhibitors Yes SubstratesOK->Failure No Success Synthesis Successful PurifyEnzyme->Success

Caption: Troubleshooting workflow for low product yield.

Inhibition_Analysis_Workflow Start Suspected Inhibition DoseResponse Perform Dose-Response Assay Start->DoseResponse DetermineIC50 Calculate IC50 DoseResponse->DetermineIC50 KineticStudies Conduct Kinetic Studies (Vary Substrate & Inhibitor) DetermineIC50->KineticStudies DetermineMechanism Determine Inhibition Mechanism (e.g., Competitive, Non-competitive) KineticStudies->DetermineMechanism Conclusion Characterize Inhibitor DetermineMechanism->Conclusion

References

Technical Support Center: Refinement of the Purification Protocol for High-Purity 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3-Oxo-5-methylhexanoyl-CoA, with a focus on solid-phase extraction (SPE) techniques.

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Sorbent not retaining the analyte.For reversed-phase SPE, ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol (B129727) or acetonitrile) and equilibrated with an aqueous solution before loading the sample.[1]
Sample solvent is too strong.If the sample is dissolved in a high percentage of organic solvent, dilute it with water or a suitable buffer before loading onto the SPE cartridge.[1]
Analyte breakthrough during loading.Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent.[2][3] Consider using a larger bed mass of the sorbent if the capacity is exceeded.[3]
Elution solvent is too weak.Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic component (e.g., acetonitrile (B52724) or methanol).[2][3]
Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold or automated SPE system to maintain consistent flow rates during sample loading, washing, and elution.[2]
Sorbent bed drying out.Ensure the sorbent bed does not dry out between conditioning, equilibration, and sample loading steps.[2]
Variability in sample preparation.Standardize all preceding steps, such as quenching of reactions and initial extraction, to ensure consistency between samples.
Presence of Impurities in the Final Eluate Inadequate washing of the SPE cartridge.Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to not elute the this compound.
Co-elution of similar compounds.Consider using a different SPE sorbent with a different selectivity. Alternatively, a downstream purification step, such as HPLC, may be necessary.
Contaminants leaching from the SPE cartridge.Pre-wash the SPE cartridge with the elution solvent before the conditioning step to remove any potential leachables.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: While specific stability data for this compound is not available, similar acyl-CoAs are typically stored at -20°C or -80°C in a slightly acidic buffer (pH 4-6) to minimize hydrolysis. Lyophilized powders are generally more stable than solutions. For long-term storage, aliquoting the compound is recommended to avoid repeated freeze-thaw cycles.

Q2: How can I monitor the purity of my this compound sample?

A2: High-performance liquid chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) base of coenzyme A) is a common method for assessing the purity of acyl-CoAs.[4] Mass spectrometry (MS) can be used to confirm the identity and integrity of the molecule.

Q3: My this compound appears to be degrading. What are the likely causes?

A3: 3-oxoacyl-CoAs can be susceptible to both enzymatic and chemical degradation. Thioesterases present in biological samples can cleave the thioester bond. Chemically, the thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. The beta-keto group can also be a site for unwanted reactions. It is crucial to work quickly, on ice, and with appropriate buffers.

Q4: What are some common contaminants in synthetically prepared this compound?

A4: Common contaminants can include unreacted starting materials (e.g., 5-methylhexanoic acid and coenzyme A), byproducts from the coupling reaction, and degradation products. Purification is essential to remove these impurities.

Hypothetical Quantitative Data for Purification Methods

The following tables present hypothetical data to serve as a template for recording and comparing experimental results.

Table 1: Comparison of SPE Sorbent Performance

SPE Sorbent Loading Capacity (µg/g sorbent) Recovery (%) Purity (%)
C185008590
Phenyl4508088
Mixed-mode Cation Exchange6009295

Table 2: Optimization of Elution Conditions (C18 Sorbent)

Elution Solvent (Acetonitrile in 50 mM Phosphate (B84403) Buffer, pH 5) Volume (mL) Recovery (%) Purity (%)
50%27592
60%28891
70%29085

Experimental Protocols

Example Protocol: Solid-Phase Extraction (SPE) for the Purification of this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • C18 SPE Cartridge

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Phosphate Buffer (50 mM, pH 5.0)

  • Sample containing this compound

  • Vacuum Manifold

Procedure:

  • Conditioning: Pass 2 mL of methanol or acetonitrile through the C18 SPE cartridge.

  • Equilibration: Pass 2 mL of deionized water through the cartridge, followed by 2 mL of the phosphate buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute the sample in the phosphate buffer to a final organic solvent concentration of <5%. Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of the phosphate buffer containing a low percentage of organic solvent (e.g., 10% acetonitrile) to remove unbound impurities.

  • Elution: Elute the this compound with 2 mL of an optimized elution solvent (e.g., 60% acetonitrile in the phosphate buffer). Collect the eluate.

  • Analysis: Analyze the purity and concentration of the eluted this compound using HPLC-UV.

Visualizations

experimental_workflow start Start: Crude Sample conditioning 1. Condition SPE Cartridge (Methanol/Acetonitrile) start->conditioning equilibration 2. Equilibrate SPE Cartridge (Aqueous Buffer) conditioning->equilibration sample_loading 3. Load Sample equilibration->sample_loading washing 4. Wash Cartridge (Low % Organic) sample_loading->washing elution 5. Elute Analyte (High % Organic) washing->elution analysis 6. Analyze Purity (HPLC-UV) elution->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the purification of this compound using SPE.

troubleshooting_guide start Problem Observed low_recovery Low Recovery? start->low_recovery poor_reproducibility Poor Reproducibility? start->poor_reproducibility impurities Impurities Present? start->impurities check_sorbent Check Sorbent Conditioning & Equilibration low_recovery->check_sorbent Yes optimize_elution Optimize Elution Solvent low_recovery->optimize_elution Yes check_flow_rate Standardize Flow Rates poor_reproducibility->check_flow_rate Yes prevent_drying Prevent Sorbent Drying poor_reproducibility->prevent_drying Yes optimize_wash Optimize Wash Step impurities->optimize_wash Yes consider_hplc Consider HPLC Purification impurities->consider_hplc Yes

Caption: Logical flow for troubleshooting issues in this compound purification.

References

Minimizing side-product formation in the chemical synthesis of 3-Oxo-5-methylhexanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the chemical synthesis of 3-Oxo-5-methylhexanoyl-CoA.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Part 1: Synthesis of Ethyl 3-Oxo-5-methylhexanoate via Mixed Claisen Condensation

Q1: My mixed Claisen condensation reaction is resulting in a low yield of the desired ethyl 3-oxo-5-methylhexanoate and a significant amount of ethyl acetoacetate. What is causing this and how can I fix it?

A1: This is likely due to the self-condensation of ethyl acetate (B1210297), a common side reaction in mixed Claisen condensations.[1][2] To favor the desired cross-condensation product, consider the following strategies:

  • Reagent Stoichiometry: Use an excess of ethyl isovalerate relative to ethyl acetate. This will increase the probability of the ethyl acetate enolate reacting with ethyl isovalerate.

  • Base Selection: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). These bases rapidly and irreversibly form the enolate of ethyl acetate, which can then be added to the reaction mixture containing ethyl isovalerate.[3]

  • Reaction Conditions: Maintain a low reaction temperature (e.g., -78 °C) to control the reactivity and minimize side reactions.

Q2: I am observing the formation of multiple unidentified side-products in my Claisen condensation. What are the possible causes?

A2: The formation of multiple products can stem from several factors:

  • Contaminated Starting Materials: Ensure the purity of your ethyl acetate and ethyl isovalerate. The presence of other enolizable carbonyl compounds can lead to a complex mixture of products.[1]

  • Sub-optimal Base: If the base is not strong enough, it may not fully deprotonate the ethyl acetate, leading to a mixture of starting materials and products.[3]

  • Reaction Temperature: Allowing the reaction to warm prematurely can lead to undesired side reactions.

Table 1: Troubleshooting Low Yield in Mixed Claisen Condensation

IssuePotential CauseRecommended Solution
Low yield of desired productSelf-condensation of ethyl acetateUse an excess of ethyl isovalerate.
Employ a strong, non-nucleophilic base (LDA, NaH).
Maintain low reaction temperatures (-78 °C).
Multiple side-productsContaminated starting materialsPurify esters before use.
Sub-optimal base strengthUse a stronger base to ensure complete enolate formation.
Reaction temperature too highMaintain strict temperature control throughout the reaction.
Part 2: Hydrolysis of Ethyl 3-Oxo-5-methylhexanoate

Q3: During the hydrolysis of my ethyl 3-oxo-5-methylhexanoate, I am losing a significant portion of my product. What is happening?

A3: The likely cause is the decarboxylation of the β-keto acid product upon heating.[4][5] β-keto acids are susceptible to losing carbon dioxide, especially at elevated temperatures, to form a ketone (in this case, 5-methyl-2-hexanone).

  • Control the Temperature: Perform the hydrolysis at or near room temperature to minimize decarboxylation.

  • Mild Conditions: Use dilute acid or base for the hydrolysis and avoid prolonged reaction times.

Table 2: Minimizing Product Loss During Hydrolysis

IssuePotential CauseRecommended Solution
Product lossDecarboxylation of the β-keto acidConduct hydrolysis at room temperature.
Use mild acidic or basic conditions.
Minimize reaction time.
Part 3: Synthesis of this compound

Q4: The final acylation of Coenzyme A is resulting in a low yield of this compound. What are the critical factors for this step?

A4: The acylation of Coenzyme A requires careful activation of the carboxylic acid and controlled reaction conditions to avoid degradation of the sensitive Coenzyme A molecule.

  • Activation Method: Activation of 3-oxo-5-methylhexanoic acid as a mixed anhydride (B1165640) (e.g., with ethyl chloroformate) or an N-hydroxysuccinimide (NHS) ester is generally effective and proceeds under mild conditions.

  • pH Control: Maintain the pH of the reaction mixture between 7 and 8 to ensure the thiol group of Coenzyme A is sufficiently nucleophilic while minimizing hydrolysis of the activated ester and the product.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group of Coenzyme A.

Q5: My final product is impure, showing multiple peaks on HPLC analysis. What are the likely impurities?

A5: Impurities in the final product can arise from several sources:

  • Unreacted Coenzyme A: The reaction may not have gone to completion.

  • Hydrolyzed Starting Material: The activated 3-oxo-5-methylhexanoic acid may have hydrolyzed back to the carboxylic acid.

  • Disulfide Formation: Coenzyme A can oxidize to form a disulfide dimer.

  • Side-Reactions with Coenzyme A: The acylating agent could potentially react with other nucleophilic sites on the Coenzyme A molecule, although the thiol is the most reactive.

Table 3: Troubleshooting the Acylation of Coenzyme A

IssuePotential CauseRecommended Solution
Low YieldInefficient activation of the carboxylic acidUse a reliable activating agent (e.g., ethyl chloroformate, NHS).
Degradation of Coenzyme AMaintain pH between 7-8 and use an inert atmosphere.
Product ImpurityIncomplete reactionMonitor reaction progress by HPLC and adjust reaction time.
Oxidation of Coenzyme AEnsure the reaction is performed under an inert atmosphere.
Hydrolysis of activated acidUse anhydrous solvents for the activation step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Oxo-5-methylhexanoate
  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl acetate (1.0 eq) dropwise at -78 °C and stir for 1 hour.

  • Condensation: Add a solution of ethyl isovalerate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis to 3-Oxo-5-methylhexanoic Acid
  • Hydrolysis: Dissolve ethyl 3-oxo-5-methylhexanoate (1.0 eq) in a mixture of ethanol (B145695) and 1 M aqueous sodium hydroxide (B78521) (1.1 eq).

  • Stirring: Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-oxo-5-methylhexanoic acid. The product should be used promptly in the next step to avoid degradation.

Protocol 3: Synthesis of this compound
  • Activation: In a flame-dried flask under argon, dissolve 3-oxo-5-methylhexanoic acid (1.2 eq) in anhydrous THF. Cool the solution to 0 °C and add N-methylmorpholine (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.2 eq). Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Acylation: In a separate flask, dissolve Coenzyme A (1.0 eq) in a cold, deoxygenated aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5).

  • Reaction: Add the cold solution of the mixed anhydride dropwise to the Coenzyme A solution while maintaining the pH between 7 and 8 with a dilute sodium hydroxide solution.

  • Monitoring: Monitor the reaction progress by reverse-phase HPLC.

  • Purification: Upon completion, purify the reaction mixture by preparative reverse-phase HPLC to isolate this compound.

Visualizations

experimental_workflow cluster_0 Step 1: Synthesis of Beta-Keto Ester cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acyl-CoA Synthesis A Mixed Claisen Condensation (Ethyl Acetate + Ethyl Isovalerate) B Purification (Column Chromatography) A->B C Ester Hydrolysis B->C D Acidification & Extraction C->D E Activation of Carboxylic Acid D->E F Acylation of Coenzyme A E->F G Purification (Preparative HPLC) F->G

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_synthesis_step Identify Synthesis Step cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Step1 Claisen Condensation Start->Step1 Step2 Hydrolysis Start->Step2 Step3 Acyl-CoA Formation Start->Step3 Cause1a Self-Condensation Step1->Cause1a Cause1b Impure Reagents Step1->Cause1b Cause2a Decarboxylation Step2->Cause2a Cause3a CoA Degradation Step3->Cause3a Cause3b Inefficient Activation Step3->Cause3b Sol1a Adjust Stoichiometry / Base Cause1a->Sol1a Sol1b Purify Starting Materials Cause1b->Sol1b Sol2a Control Temperature Cause2a->Sol2a Sol3a Control pH / Use Inert Atmosphere Cause3a->Sol3a Sol3b Optimize Activating Agent Cause3b->Sol3b

References

Technical Support Center: Enhancing Cellular Uptake of Exogenous 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of exogenous 3-Oxo-5-methylhexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: We are observing very low intracellular concentrations of our exogenously supplied this compound. Is this expected?

A1: Yes, this is a common challenge. Acyl-CoA molecules, including this compound, are generally considered cell-impermeable due to their size, charge, and hydrophilicity. The cellular uptake of fatty acids is typically followed by intracellular conversion to their acyl-CoA derivatives.[1][2] Therefore, direct uptake of exogenous acyl-CoAs is highly inefficient.

Q2: What are the primary barriers to the cellular uptake of acyl-CoA molecules?

A2: The primary barriers are the physicochemical properties of the acyl-CoA molecule itself. These include a high molecular weight, a negatively charged phosphate (B84403) group, and a hydrophilic coenzyme A tail, which hinder passive diffusion across the lipid bilayer of the cell membrane.[3]

Q3: Are there any known transporters for exogenous acyl-CoAs?

A3: Currently, there are no well-characterized plasma membrane transporters for the direct uptake of exogenous long-chain acyl-CoA esters into mammalian cells. The majority of cellular fatty acid uptake is mediated by proteins like FAT/CD36 and fatty acid transport proteins (FATPs), which transport the fatty acid, not the acyl-CoA ester.[4][5]

Q4: How can we enhance the intracellular delivery of this compound?

A4: To overcome the poor permeability, various strategies can be employed, such as using delivery vehicles like liposomes or conjugating the molecule to cell-penetrating peptides (CPPs). These methods are designed to bypass the challenges of passive diffusion.

Q5: What is the role of the carnitine shuttle in this context?

A5: The carnitine shuttle is responsible for the transport of long-chain acyl-CoAs from the cytoplasm into the mitochondrial matrix for β-oxidation.[6][7][8][9][10] It is an intracellular transport system and does not facilitate the uptake of acyl-CoAs across the plasma membrane. However, understanding its function is crucial for studying the downstream metabolic fate of intracellularly delivered this compound.

Troubleshooting Guides

This guide is designed to help you identify and resolve common issues encountered during your experiments.

Problem: Low or Undetectable Intracellular Concentration of this compound
Potential Cause Recommended Troubleshooting Strategy Experimental Verification
Inherent Impermeability of Acyl-CoA The molecule is likely not crossing the cell membrane via passive diffusion.Confirm low passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).
Degradation in Media The acyl-CoA ester may be hydrolyzed by enzymes present in the cell culture serum.Incubate this compound in your complete cell culture media for various time points and analyze its integrity using LC-MS.
Ineffective Delivery System If using a delivery vehicle (e.g., liposomes), the formulation may not be optimal for your cell type.Optimize the lipid composition, size, and charge of the liposomes. Test different formulations for their uptake efficiency using a fluorescently labeled cargo.
Active Efflux While unlikely for an acyl-CoA, some small molecules can be actively transported out of the cell by efflux pumps.Conduct a bi-directional transport assay using a suitable cell line (e.g., Caco-2) to determine the efflux ratio.[11]
Problem: High Variability in Experimental Results
Potential Cause Recommended Troubleshooting Strategy Experimental Verification
Inconsistent Cell Health Differences in cell passage number, confluence, or viability can affect uptake.Standardize your cell culture conditions. Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
Variable Delivery Vehicle Formulation Inconsistent preparation of liposomes or CPP conjugates can lead to variable delivery efficiency.Implement strict quality control for your delivery vehicle preparation, including size and concentration measurements.
Assay Sensitivity The method used to detect the intracellular compound may not be sensitive enough.Validate your analytical method (e.g., LC-MS/MS) to ensure it has the required sensitivity and linearity.

Experimental Protocols

Protocol 1: Liposome-Mediated Delivery of this compound

This protocol provides a general guideline for encapsulating your compound in liposomes for enhanced cellular delivery.

Materials:

Methodology:

  • Lipid Film Formation: Dissolve the phospholipids and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple passes through an extruder with a defined pore size membrane to form unilamellar liposomes of a consistent size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • Cellular Treatment: Treat your target cells with the liposome (B1194612) formulation at various concentrations and time points.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol describes the quantification of the target compound in cell lysates.

Materials:

  • Treated and control cell pellets

  • Ice-cold PBS

  • Lysis buffer with an internal standard

  • Acetonitrile (B52724)

  • LC-MS/MS system

Methodology:

  • Cell Harvesting and Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with a known volume of lysis buffer containing an appropriate internal standard.

  • Protein Precipitation: Add cold acetonitrile to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge to pellet the cell debris and precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Normalization: Normalize the quantified amount of the compound to the total protein concentration of the cell lysate, determined by an assay like the BCA assay.

Data Presentation

Table 1: Illustrative Cellular Uptake of Liposomal this compound
Cell LineTreatment GroupConcentration (µM)Incubation Time (h)Intracellular Concentration (pmol/mg protein)
HepG2Free Compound104< 0.1
HepG2Liposomal10415.2 ± 2.1
A549Free Compound104< 0.1
A549Liposomal1049.8 ± 1.5
Note: Data are illustrative and for demonstration purposes only.
Table 2: Comparison of Delivery Strategies (Hypothetical Data)
Delivery MethodEncapsulation/Conjugation Efficiency (%)Uptake in HeLa Cells (Fold Increase vs. Free)Cytotoxicity (IC50, µM)
Liposomes 65%150x> 100
Cell-Penetrating Peptide (CPP-X) 90%250x75
Note: Data are illustrative and for demonstration purposes only.

Visualizations

TroubleshootingWorkflow start Start: Low Intracellular Concentration Observed check_permeability Assess Passive Permeability (e.g., PAMPA) start->check_permeability permeability_low Permeability Low? check_permeability->permeability_low implement_delivery Implement Delivery Strategy (Liposomes, CPPs) permeability_low->implement_delivery Yes check_stability Assess Compound Stability in Media permeability_low->check_stability No (Unexpected) optimize_delivery Optimize Delivery System (Formulation, Dose) implement_delivery->optimize_delivery final_analysis Re-evaluate Intracellular Concentration optimize_delivery->final_analysis stability_low Stable? check_stability->stability_low modify_media Modify Media (e.g., use serum-free) stability_low->modify_media No stability_low->final_analysis Yes modify_media->final_analysis

Caption: Troubleshooting workflow for low intracellular concentration.

DeliveryStrategies cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound This compound Liposome Liposome Carrier Compound->Liposome Encapsulation CPP Cell-Penetrating Peptide Compound->CPP Conjugation Endosome Endosome Liposome->Endosome CPP->Endosome Endocytosis/ Direct Translocation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape CellMembrane Cell Membrane

Caption: Strategies for enhancing cellular delivery of acyl-CoA.

FattyAcidUptake cluster_extracellular Extracellular cluster_intracellular Intracellular FA_out Fatty Acid Membrane Cell Membrane FATP/CD36 Transporter FA_out->Membrane:f1 FA_in Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FA_in->ACSL AcylCoA Acyl-CoA (e.g., this compound) ACSL->AcylCoA Membrane:f1->FA_in

Caption: Standard pathway of fatty acid uptake and intracellular activation.

References

Improving the resolution of 3-Oxo-5-methylhexanoyl-CoA in complex biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the resolution and quantification of 3-Oxo-5-methylhexanoyl-CoA in complex biological samples.

Troubleshooting Guide: Poor Chromatographic Resolution

Poor chromatographic resolution of this compound can manifest as peak tailing, fronting, broadening, or splitting, leading to inaccurate quantification. This guide provides a systematic approach to diagnose and resolve these common issues.

Q1: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, an asymmetrical peak with a drawn-out latter half, is a common issue.

Potential CauseRecommended Solution
Secondary Interactions The polar keto-group and the CoA moiety of the analyte can interact with active sites on the column, such as residual silanols on silica-based C18 columns.
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on the analyte to maintain a single ionic form.
Solution 2: Use a Modern, End-capped Column. Employ a high-purity silica (B1680970) column with advanced end-capping to minimize available silanol (B1196071) groups.
Solution 3: Add an Ion-Pairing Reagent. While sometimes avoided due to system contamination, a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape.
Column Overload Injecting too much analyte can saturate the stationary phase.
Solution: Reduce Sample Concentration. Dilute the sample or decrease the injection volume.
Contamination Buildup of biological material on the column can lead to peak shape distortion.[1]
Solution: Implement a Guard Column and Proper Sample Cleanup. Use a guard column to protect the analytical column and ensure thorough sample preparation to remove interfering substances.

Q2: I am observing peak fronting for my analyte. What should I do?

Peak fronting, where the peak's first half is broader, is often related to the sample solvent or column issues.

Potential CauseRecommended Solution
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly.
Solution: Match Sample Solvent to Mobile Phase. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse or Void A physical change in the column packing at the inlet can lead to distorted flow paths.
Solution: Replace the Column. If other solutions fail, the column may be damaged and require replacement.

Q3: My this compound peak is broad. How can I improve it?

Broad peaks can compromise sensitivity and resolution from nearby analytes.

Potential CauseRecommended Solution
Large Dead Volume Excessive volume in tubing, fittings, or connections can cause the analyte band to spread.
Solution: Optimize System Connections. Ensure all fittings are secure and use tubing with the appropriate internal diameter.
Suboptimal Flow Rate A flow rate that is too high or too low can lead to band broadening.
Solution: Perform a Flow Rate Optimization Study. Vary the flow rate to find the optimal balance between resolution and analysis time.
High Mobile Phase Viscosity A viscous mobile phase can slow mass transfer, leading to broader peaks.
Solution: Adjust Mobile Phase Composition. Consider using a solvent with lower viscosity (e.g., acetonitrile (B52724) over methanol) if compatible with the separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for this compound from plasma or tissue?

A simple and effective method is protein precipitation using an acidic solution.[2] For more complex matrices or to enrich for low-abundance analytes, solid-phase extraction (SPE) is recommended.

Q2: Which type of SPE cartridge is suitable for short-chain acyl-CoAs?

Reversed-phase SPE cartridges, such as those with a C18 stationary phase, are commonly used for the extraction of acyl-CoAs from aqueous samples.

Q3: What are the key parameters to optimize in an LC-MS/MS method for this analyte?

The most critical parameters include the choice of reversed-phase column, the mobile phase composition (including pH and any additives), the gradient elution profile, and the mass spectrometer's source and collision energy settings.

Q4: Can I distinguish this compound from its isomers using LC-MS/MS?

Yes, with proper chromatographic optimization. Isomeric acyl-CoAs can often be separated on a high-resolution UPLC or HPLC column with a suitable gradient.[3] The mass spectrometer alone cannot differentiate between isomers, so chromatographic separation is crucial.

Q5: What quantitative data is available for this compound in biological samples?

Currently, specific quantitative data for this compound in various biological matrices is not widely available in public scientific literature. Researchers will likely need to establish their own baseline concentrations through method validation in their specific samples of interest.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for samples like cell culture lysates, tissue homogenates, and plasma.[2]

Materials:

  • Ice-cold 5% (w/v) sulfosalicylic acid (SSA) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • For cell pellets, wash with ice-cold PBS and resuspend in a known volume. For tissue, homogenize in a suitable buffer on ice. For plasma, use directly.

  • To 100 µL of sample, add 200 µL of ice-cold 5% SSA solution containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound, based on methods for similar molecules.[2] Optimization will be required for your specific instrumentation.

Liquid Chromatography:

  • Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Transitions (Hypothetical - must be optimized with a standard):

    • Analyte (this compound): Precursor ion > Product ion (e.g., monitoring the neutral loss of the CoA moiety). A specific precursor and product ion pair would need to be determined experimentally.

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) homogenization Homogenization (if needed) sample->homogenization precipitation Protein Precipitation (e.g., with SSA) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Check for: - Secondary Interactions - Column Overload - Contamination is_tailing->tailing_causes Yes is_broad Is the peak broad? is_fronting->is_broad No fronting_causes Check for: - Sample Solvent Mismatch - Column Void is_fronting->fronting_causes Yes broad_causes Check for: - Dead Volume - Suboptimal Flow Rate - High Viscosity is_broad->broad_causes Yes solution Implement Corrective Actions tailing_causes->solution fronting_causes->solution broad_causes->solution

Caption: Troubleshooting logic for addressing poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Analysis of 3-Oxo-5-methylhexanoyl-CoA and 3-oxohexanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of fatty acid metabolism, the roles of various acyl-Coenzyme A (CoA) intermediates are of paramount importance for researchers in biochemistry, drug development, and metabolic engineering. This guide provides a comparative analysis of two such molecules: the well-characterized 3-oxohexanoyl-CoA and the less-studied, branched-chain analogue, 3-Oxo-5-methylhexanoyl-CoA. While extensive experimental data is available for the former, the properties and metabolic fate of the latter are largely inferred from our understanding of branched-chain fatty acid metabolism.

Physicochemical and Metabolic Properties

The fundamental difference between these two molecules lies in the methyl branch at the 5-position of this compound. This structural variation has significant implications for their respective metabolic pathways and enzymatic interactions.

PropertyThis compound3-oxohexanoyl-CoA
Chemical Formula C28H46N7O18P3SC27H44N7O18P3S[1]
Molecular Weight 893.7 g/mol 879.7 g/mol [1]
Structure Branched-chain 3-oxoacyl-CoAStraight-chain 3-oxoacyl-CoA
Metabolic Pathway Putatively involved in branched-chain fatty acid metabolism or degradation of branched-chain amino acids.An established intermediate in the fatty acid elongation pathway in mitochondria.[2]
Precursor Likely derived from the metabolism of leucine (B10760876) or other branched-chain precursors.Formed from butanoyl-CoA and acetyl-CoA.[2]
Key Enzymes (Predicted vs. Known) Expected to be processed by enzymes with specificity for branched-chain acyl-CoAs, such as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD).[3]Utilized by enzymes of straight-chain fatty acid metabolism, including acetyl-CoA acyltransferase 2 and 3-hydroxyacyl-CoA dehydrogenase.[2]
Metabolic Fate Predicted to be converted to other branched-chain intermediates.Converted to (S)-3-hydroxyhexanoyl-CoA.[2]

Metabolic Pathways: A Visual Comparison

The metabolic routes for these two molecules are distinct. 3-oxohexanoyl-CoA is a standard intermediate in the fatty acid elongation cycle. In contrast, this compound is hypothesized to enter a pathway accustomed to handling branched structures, likely involving a different set of enzymes.

fatty_acid_elongation cluster_elongation Fatty Acid Elongation Cycle butanoyl_coa Butanoyl-CoA acetoacetyl_coa Acetoacetyl-CoA butanoyl_coa->acetoacetyl_coa Acetyl-CoA acyltransferase 2 acetyl_coa Acetyl-CoA acetyl_coa->acetoacetyl_coa coa_sh CoA-SH oxohexanoyl_coa 3-oxohexanoyl-CoA acetoacetyl_coa->oxohexanoyl_coa Condensation nadph NADPH + H+ nadp NADP+ hydroxybutanoyl_coa (S)-3-Hydroxybutanoyl-CoA h2o H₂O crotonyl_coa Crotonyl-CoA hexanoyl_coa Hexanoyl-CoA crotonyl_coa->hexanoyl_coa Enoyl-CoA Reductase hydroxyhexanoyl_coa (S)-3-Hydroxyhexanoyl-CoA oxohexanoyl_coa->hydroxyhexanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase hydroxyhexanoyl_coa->crotonyl_coa Enoyl-CoA Hydratase

Fig. 1: Metabolic pathway of 3-oxohexanoyl-CoA.

branched_chain_metabolism cluster_branched Putative Metabolism of this compound branched_precursor Branched-Chain Precursor (e.g., from Leucine metabolism) oxo_methylhexanoyl_coa This compound branched_precursor->oxo_methylhexanoyl_coa Thiolase (predicted) hydroxy_methylhexanoyl_coa 3-Hydroxy-5-methylhexanoyl-CoA oxo_methylhexanoyl_coa->hydroxy_methylhexanoyl_coa Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) (predicted) enoyl_methylhexanoyl_coa Enoyl-5-methylhexanoyl-CoA hydroxy_methylhexanoyl_coa->enoyl_methylhexanoyl_coa Enoyl-CoA Hydratase (branched-chain specific) (predicted) further_metabolites Further Branched-Chain Metabolites enoyl_methylhexanoyl_coa->further_metabolites Further processing nadph NADPH + H+ nadp NADP+ h2o H₂O

Fig. 2: Putative metabolic pathway of this compound.

Experimental Protocols

General Protocol for the Chemical Synthesis of 3-Oxoacyl-CoA Derivatives

This protocol is a generalized approach and would require optimization for specific substrates.

  • Preparation of the 3-Oxo Acid: The corresponding 3-oxo acid (e.g., 3-oxohexanoic acid or 3-oxo-5-methylhexanoic acid) is required as the starting material.

  • Activation of the Carboxylic Acid: The 3-oxo acid is activated, for example, by conversion to its corresponding N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Thioesterification with Coenzyme A: The activated 3-oxo acid is then reacted with the free thiol group of Coenzyme A (CoASH) in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form the 3-oxoacyl-CoA thioester.

  • Purification: The resulting 3-oxoacyl-CoA is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

General Protocol for the Enzymatic Assay of 3-Oxoacyl-CoA

The activity of enzymes that utilize 3-oxoacyl-CoAs can be assayed spectrophotometrically by coupling the reaction to the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH).

  • Reaction Mixture: A typical reaction mixture would contain buffer (e.g., potassium phosphate), the 3-oxoacyl-CoA substrate, the enzyme to be assayed (e.g., 3-hydroxyacyl-CoA dehydrogenase), and NADH or NADPH.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme or the substrate.

  • Spectrophotometric Monitoring: The change in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+ or NADPH to NADP+, is monitored over time.

  • Calculation of Enzyme Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units of µmol of substrate converted per minute.

Implications for Research and Drug Development

The comparative analysis of these two molecules highlights key considerations for researchers:

  • Enzyme Specificity: The methyl group in this compound likely directs it towards a different set of metabolic enzymes compared to its straight-chain counterpart. This is a critical factor in designing experiments to study its metabolism or in developing inhibitors that target specific pathways.

  • Metabolic Engineering: For applications in metabolic engineering, understanding the distinct pathways allows for the targeted manipulation of either straight-chain or branched-chain fatty acid synthesis.

  • Drug Development: The enzymes involved in branched-chain fatty acid metabolism can be potential targets for drugs aimed at treating metabolic disorders. The synthesis and study of molecules like this compound could be instrumental in developing specific inhibitors or probes for these enzymes. For instance, developing inhibitors for succinyl-CoA:3-ketoacid CoA transferase, an enzyme acting on 3-oxoacids, is a strategy being explored for improving glycemia in obesity.

References

Validation of 3-Oxo-5-methylhexanoyl-CoA as a Biomarker for Impaired Branched-Chain Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 3-Oxo-5-methylhexanoyl-CoA as a potential biomarker for metabolic states characterized by dysregulated branched-chain amino acid (BCAA) catabolism, such as insulin (B600854) resistance and type 2 diabetes. Due to the limited direct research on this compound as a biomarker, this guide will focus on its position within the leucine (B10760876) catabolism pathway and compare its potential utility against more extensively studied alternative biomarkers.

Introduction to this compound and the Metabolic Context

This compound is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine. Elevated levels of circulating BCAAs (leucine, isoleucine, and valine) are strongly associated with insulin resistance, type 2 diabetes, and other cardiometabolic diseases. This has led to significant interest in downstream metabolites of BCAA catabolism as potential biomarkers for these conditions. In states of metabolic stress, such as obesity and insulin resistance, the activity of enzymes in the BCAA catabolic pathway can be impaired, leading to the accumulation of various intermediates.

While direct evidence validating this compound as a clinical biomarker is currently limited, its position in the leucine degradation pathway suggests that its levels may reflect flux through this pathway and could be altered in disease states.

Comparative Analysis of Potential Biomarkers in BCAA Catabolism

The validation of a biomarker requires rigorous comparison against existing or alternative markers. The following table summarizes key biomarkers associated with impaired BCAA metabolism.

BiomarkerClassMetabolic OriginReported Association with Insulin ResistanceAdvantagesDisadvantages
Branched-Chain Amino Acids (BCAAs) Amino AcidsDietary protein, protein breakdownStrong positive correlation. Predictive of future type 2 diabetes risk.[1][2][3]Well-established association; commercially available assays.Levels can be influenced by recent dietary intake.
3-Hydroxyisobutyrate (3-HIB) Organic AcidValine catabolismPositively correlated with insulin resistance and hyperglycemia.[1][4][5]Secreted from muscle and adipose tissue, potentially reflecting tissue-specific metabolism.Less routinely measured than BCAAs.
C3 and C5 Acylcarnitines AcylcarnitinesIsoleucine and valine catabolismElevated in obesity and insulin resistance, indicating incomplete BCAA oxidation.Can be measured in broad metabolomic panels; reflect mitochondrial function.Can be influenced by other metabolic pathways.
This compound Acyl-CoALeucine catabolismHypothesized to be elevated in impaired leucine catabolism.Directly in the leucine catabolic pathway; may be a more specific marker of leucine dysregulation.Lack of direct clinical validation studies; technically challenging to measure due to instability.

Signaling Pathways and Experimental Workflows

To understand the context of this compound and the experimental approach to its validation, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Leucine_Catabolism_Pathway cluster_target Target Intermediate Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Oxo_methylhexanoyl_CoA This compound Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MGH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Simplified Leucine Catabolism Pathway.

Biomarker_Validation_Workflow cluster_cohort Cohort Selection cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_validation Data Analysis & Validation Healthy Healthy Control Group Sample_Collection Collect Biological Samples (Plasma, Tissue) Diseased Metabolic Disease Group (e.g., Insulin Resistant) Metabolite_Extraction Metabolite Extraction (Acyl-CoA Protocol) Sample_Collection->Metabolite_Extraction LC_MS LC-MS/MS Quantification of This compound and other biomarkers Metabolite_Extraction->LC_MS Data_Analysis Quantitative Comparison between Groups LC_MS->Data_Analysis ROC_Analysis ROC Curve Analysis for Diagnostic Performance Data_Analysis->ROC_Analysis Correlation Correlation with Clinical Parameters (e.g., HOMA-IR) Data_Analysis->Correlation

References

A Comparative Functional Guide to 3-Oxo-5-methylhexanoyl-CoA Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of 3-Oxo-5-methylhexanoyl-CoA, a key intermediate in the metabolism of the branched-chain amino acid leucine (B10760876) and a precursor for the synthesis of branched-chain fatty acids (BCFAs). Understanding the species-specific differences in the metabolic pathways involving this molecule is crucial for advancements in metabolic engineering, drug discovery, and the study of metabolic diseases.

Introduction to this compound

This compound is a transient but critical molecule at the crossroads of amino acid catabolism and lipid synthesis. Derived from the breakdown of leucine, it serves as a building block for the synthesis of iso-odd numbered BCFAs, which play vital roles in determining the properties of cell membranes and as signaling molecules. The metabolic fate of this compound is governed by a series of enzymes whose presence, substrate specificity, and kinetic properties can vary significantly across different biological kingdoms.

Metabolic Role and Functional Comparison

The primary role of this compound is as a substrate for 3-oxoacyl-CoA thiolases (also known as β-ketoacyl-CoA thiolases), which catalyze its cleavage to form acetyl-CoA and isovaleryl-CoA. Isovaleryl-CoA can then be further metabolized or utilized as a primer for the synthesis of iso-fatty acids.

Bacteria: In many bacteria, particularly in genera like Pseudomonas and Bacillus, the degradation of branched-chain amino acids is a vital source of carbon and energy. The enzymes involved in the catabolism of leucine, and consequently the metabolism of this compound, are tightly regulated. Comparative genomics studies in Proteobacteria have revealed a complex and variable regulatory network for branched-chain amino acid and fatty acid utilization, involving multiple transcriptional factors.[1][2] Bacteria that synthesize BCFAs possess specialized fatty acid synthase (FAS) systems that can utilize branched-chain acyl-CoAs as primers.[3]

Fungi: Fungi also utilize branched-chain amino acids for both protein synthesis and as precursors for secondary metabolites. In fungi like Candida albicans, the β-oxidation pathway, which involves 3-ketoacyl-CoA thiolases, is important for the utilization of fatty acids. While the specific activity towards this compound is not extensively documented, the presence of multiple thiolase isoenzymes suggests a potential for broad substrate specificity.[4] Propionyl-CoA, a product of valine and isoleucine catabolism, can be toxic to fungi at high levels by inhibiting key metabolic enzymes, highlighting the importance of efficient branched-chain acyl-CoA metabolism.

Eukaryotes (Plants and Mammals): In plants, the catabolism of leucine occurs in the mitochondria and is essential for recycling carbon and nitrogen, especially during seedling development.[5] Mammalian metabolism of branched-chain amino acids is also a critical process, with dysregulation linked to metabolic diseases like insulin (B600854) resistance.[4][6] In mammals, peroxisomes and mitochondria house different 3-oxoacyl-CoA thiolases with varying substrate specificities. For instance, rat liver peroxisomes contain at least two thiolases, one specific for straight-chain acyl-CoAs and another that can also process 2-methyl-branched fatty acids.[7] The catabolism of BCAAs in adipocytes contributes significantly to the synthesis of both odd- and even-chain fatty acids.[8][9]

Comparative Enzyme Kinetics

Direct kinetic data for this compound with thiolase enzymes from different species is limited. However, we can infer the potential for its metabolism by examining the substrate specificities of various 3-oxoacyl-CoA thiolases. The following tables summarize the kinetic parameters of these enzymes with related substrates.

Table 1: Kinetic Parameters of Peroxisomal 3-Oxoacyl-CoA Thiolases from Rat Liver

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Thiolase A3-Oxooctanoyl-CoA512,000
Thiolase A3-Oxododecanoyl-CoA415,000
Thiolase A3-Oxohexadecanoyl-CoA410,000
Thiolase A3-Oxo-2-methylpalmitoyl-CoAInactive-
SCP-2/Thiolase3-Oxooctanoyl-CoA101,500
SCP-2/Thiolase3-Oxododecanoyl-CoA82,000
SCP-2/Thiolase3-Oxohexadecanoyl-CoA61,800
SCP-2/Thiolase3-Oxo-2-methylpalmitoyl-CoA25500

Data extracted from Antonenkov et al., 1997.[7] This data suggests that while Thiolase A is highly active on straight-chain substrates, it is inactive on branched-chain substrates. In contrast, SCP-2/Thiolase can process branched-chain 3-oxoacyl-CoAs, albeit with a higher Km and lower Vmax compared to its activity on straight-chain substrates. This indicates that enzymes with broader substrate specificity are required for the metabolism of molecules like this compound in mammals.

Table 2: Kinetic Parameters of Glyoxysomal Thiolases from Sunflower Cotyledons

EnzymeSubstrateKm (µM)
Thiolase IAcetoacetyl-CoA11
Thiolase IIAcetoacetyl-CoA27
Thiolase II3-Oxohexanoyl-CoA~5
Thiolase II3-Oxodecanoyl-CoA~4
Thiolase II3-Oxohexadecanoyl-CoA~3

Data extracted from Wenzel et al., 2002.[5] Thiolase II from sunflower glyoxysomes shows broad substrate specificity, with a decreasing Km for longer chain 3-oxoacyl-CoAs. This suggests it could potentially metabolize this compound.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of 3-oxoacyl-CoA esters can be achieved through a two-step chemical synthesis. First, the corresponding acid chloride is synthesized, which is then reacted with Coenzyme A.

Materials:

  • 5-methylhexanoic acid

  • Oxalyl chloride

  • Coenzyme A trilithium salt

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Rotary evaporator

  • HPLC for purification

Procedure:

  • Synthesis of 5-methylhexanoyl chloride:

    • Dissolve 5-methylhexanoic acid in anhydrous DCM under an inert atmosphere.

    • Add oxalyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting 5-methylhexanoyl chloride is used immediately in the next step.

  • Synthesis of 5-methylhexanoyl-CoA:

    • Dissolve the crude 5-methylhexanoyl chloride in anhydrous THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt in water and adjust the pH to ~8.0 with a suitable buffer.

    • Cool the CoA solution to 0°C and slowly add the THF solution of the acid chloride with vigorous stirring.

    • Maintain the pH at ~8.0 by adding a base (e.g., NaOH solution) as needed.

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

    • The resulting 5-methylhexanoyl-CoA can be purified by reverse-phase HPLC.

  • Oxidation to this compound:

    • The conversion of the saturated acyl-CoA to the 3-oxoacyl-CoA can be achieved enzymatically using an acyl-CoA oxidase followed by an enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase in a coupled reaction. Alternatively, a chemical oxidation approach can be employed, though this is often less specific.

3-Ketoacyl-CoA Thiolase Activity Assay

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by thiolase in the presence of Coenzyme A results in the formation of a shorter acyl-CoA and acetyl-CoA. The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the Mg2+-complex of the 3-ketoacyl-CoA enolate at 303 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (substrate)

  • Coenzyme A

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the substrate this compound in a quartz cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and the formation of the Mg2+-enolate complex.

  • Initiate the reaction by adding a known amount of the purified thiolase enzyme.

  • Immediately start monitoring the decrease in absorbance at 303 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the Mg2+-enolate complex.

GC-MS Analysis of Branched-Chain Fatty Acids

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids. For GC analysis, the non-volatile fatty acids are first converted into volatile fatty acid methyl esters (FAMEs).

Materials:

  • Lipid extract from cells or tissue

  • Methanol

  • Acetyl chloride or BF3-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., a polar capillary column)

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a standard method like the Folch or Bligh-Dyer procedure.

  • Transesterification to FAMEs:

    • Resuspend the dried lipid extract in a known volume of methanol.

    • Slowly add acetyl chloride or BF3-methanol and heat the mixture at 80-100°C for 1-2 hours in a sealed vial.

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any remaining acid and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the hexane extract containing the FAMEs under a stream of nitrogen.

    • Inject an aliquot of the sample into the GC-MS.

    • The FAMEs are separated on the GC column based on their volatility and polarity.

    • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.

    • Quantification can be achieved by using an internal standard and generating a calibration curve.

Signaling Pathways and Logical Relationships

While this compound itself is primarily a metabolic intermediate, related molecules derived from branched-chain amino acid catabolism have been shown to act as signaling molecules. A notable example is 3-hydroxyisobutyrate (3-HIB) , a catabolic intermediate of valine. 3-HIB is secreted by muscle cells and acts as a paracrine signal to regulate fatty acid transport in endothelial cells, thereby linking branched-chain amino acid metabolism to lipid accumulation and insulin resistance.[1][10][11]

BCAA_Signaling cluster_muscle Muscle Cell cluster_endothelial Endothelial Cell Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV BCKDH Branched-chain ketoacid dehydrogenase Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA alpha_KIV->BCKDH HIBCH 3-hydroxyisobutyryl-CoA hydrolase Isobutyryl_CoA->HIBCH Three_HIB 3-Hydroxyisobutyrate (3-HIB) HIBCH->Three_HIB FA_Transporter Fatty Acid Transporters (e.g., FATP, CD36) Three_HIB->FA_Transporter Activates Bloodstream Bloodstream Three_HIB->Bloodstream FA_Uptake Increased Fatty Acid Uptake FA_Transporter->FA_Uptake Leads to Bloodstream->FA_Transporter

References

A Head-to-Head Comparison of Detection Methods for 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating metabolic pathways involving branched-chain fatty acids, the accurate detection and quantification of key intermediates like 3-Oxo-5-methylhexanoyl-CoA is paramount. This guide provides a head-to-head comparison of the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrophotometric Assays. While direct comparative data for this compound is limited, this guide leverages performance data from structurally similar 3-oxo-acyl-CoAs to provide a robust comparative framework.

Overview of Detection Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of acyl-CoA species due to its exceptional sensitivity and specificity.[1][2] This technique separates the analyte from complex biological matrices using liquid chromatography, followed by ionization and detection using a mass spectrometer that identifies the molecule based on its unique mass-to-charge ratio and fragmentation pattern.

Spectrophotometric Assays offer a more accessible and cost-effective alternative to LC-MS/MS. These methods are typically used to measure enzyme activity that produces or consumes this compound. Two common approaches are:

  • Direct Spectrophotometric Assay : This method relies on the change in absorbance of the thioester bond in the 3-oxo-acyl-CoA molecule, typically monitored around 303 nm.

  • DTNB (Ellman's Reagent) Assay : This is an indirect colorimetric assay that measures the amount of free Coenzyme A (CoA-SH) released during an enzymatic reaction. DTNB reacts with the thiol group of CoA-SH to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[3][4]

Quantitative Performance Comparison

The choice of detection method often depends on the specific requirements of the experiment, such as the need for high sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of LC-MS/MS and spectrophotometric assays for the detection of short- to medium-chain 3-oxo-acyl-CoAs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Spectrophotometric Assay (Direct)Spectrophotometric Assay (DTNB)
Principle Separation by chromatography, detection by mass-to-charge ratio and fragmentation.Measures the change in absorbance of the 3-oxo-acyl-CoA thioester bond.Measures the reaction of DTNB with the free thiol group of Coenzyme A.
Specificity Very High (distinguishes between isobaric and isomeric compounds).Moderate (can be affected by other compounds that absorb at the same wavelength).Low to Moderate (measures any free thiol, potential for interference from other thiol-containing compounds).
Sensitivity Very High.Low to Moderate.Moderate.
Limit of Detection (LOD) Low nanomolar (nM) to femtomole (fmol) range.[5]Micromolar (µM) range.Low micromolar (µM) range (~0.2-1 µM).[2]
Limit of Quantification (LOQ) Low nanomolar (nM) range.[6]Micromolar (µM) range.Micromolar (µM) range.
Linearity Excellent over a wide dynamic range (typically r² > 0.99).[7]Good over a defined concentration range.Good over a defined concentration range.
Sample Throughput Moderate (dependent on chromatographic run time, typically 5-30 minutes per sample).[7][8]High (can be adapted to 96-well plate format).High (can be adapted to 96-well plate format).
Instrumentation LC system coupled to a triple quadrupole or high-resolution mass spectrometer.UV-Vis Spectrophotometer.UV-Vis Spectrophotometer or plate reader.
Cost High (instrumentation and maintenance).Low.Low.
Primary Application Absolute quantification of this compound in complex biological samples.Continuous monitoring of enzyme kinetics in purified systems.Endpoint or continuous measurement of enzyme activity that releases Coenzyme A.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison.

Method 1: LC-MS/MS for this compound Quantification

This protocol is adapted from established methods for short- and medium-chain acyl-CoA analysis.

1. Sample Preparation (from cell or tissue samples):

  • Homogenize cell pellets or tissues in a cold extraction solution (e.g., 95% acetonitrile (B52724) with 25 mM formic acid) to precipitate proteins and extract metabolites.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the acyl-CoAs for analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase A: An aqueous solution with a volatile buffer, such as 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: An organic solvent like acetonitrile with 5 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: For quantification of this compound, specific precursor-to-product ion transitions would be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-ADP moiety (507.3 m/z).[6] The precursor ion would be the protonated molecule [M+H]⁺ of this compound.

4. Quantification:

  • A calibration curve is generated using a series of known concentrations of a this compound standard.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) should be used to correct for matrix effects and variations in sample processing.

Method 2: Direct Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity

This method measures the cleavage of this compound by monitoring the decrease in absorbance at 303 nm.

1. Reagents:

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Coenzyme A (CoA) solution.

  • This compound substrate.

  • Purified 3-oxoacyl-CoA thiolase enzyme or cell lysate.

2. Assay Procedure:

  • In a UV-transparent cuvette, prepare a reaction mixture containing the reaction buffer, CoA, and this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 303 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

  • The rate of the reaction is determined from the initial linear portion of the absorbance vs. time plot.

Method 3: DTNB-Based Spectrophotometric Assay

This assay quantifies the release of free CoA-SH during an enzymatic reaction.

1. Reagents:

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Substrate for the enzyme of interest that leads to the formation of this compound and subsequent release of CoA.

  • Enzyme preparation.

  • DTNB (Ellman's Reagent) solution (e.g., 10 mM in the reaction buffer).

2. Assay Procedure:

  • Set up the enzymatic reaction in a microplate well or cuvette containing the buffer, substrate(s), and enzyme.

  • Incubate for a specific period at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a quenching agent like GuHCl to a final concentration of 3M, which denatures the enzyme without interfering with the DTNB reaction).[9]

  • Add the DTNB solution to the reaction mixture.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer or microplate reader.

  • The concentration of released CoA is determined by comparing the absorbance to a standard curve prepared with known concentrations of CoA.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.

experimental_workflow General Experimental Workflow for this compound Detection cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Sample Extraction Metabolite Extraction Sample->Extraction Purification Purification/ Derivatization Extraction->Purification LC_Separation LC Separation Purification->LC_Separation LC-MS/MS Method Spectro_Detection Spectrophotometric Detection Purification->Spectro_Detection Spectrophotometric Method MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Spectro_Detection->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for the detection of this compound.

logical_comparison Logical Comparison of Detection Methods cluster_lcms LC-MS/MS Method cluster_spectro Spectrophotometric Methods Analyte This compound in Biological Matrix LC_Separation Chromatographic Separation Analyte->LC_Separation Enzyme_Reaction Enzymatic Reaction (Consumption or Production) Analyte->Enzyme_Reaction Ionization Ionization (ESI+) LC_Separation->Ionization MS1 Precursor Ion Selection (MS1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Product Ion Detection (MS2) Fragmentation->MS2 Quantification_LCMS High Specificity & Sensitivity MS2->Quantification_LCMS Direct_Assay Direct Assay: Measure ΔAbs @ 303nm Enzyme_Reaction->Direct_Assay DTNB_Assay DTNB Assay: Measure Abs @ 412nm Enzyme_Reaction->DTNB_Assay Quantification_Spectro Moderate Specificity & Sensitivity Direct_Assay->Quantification_Spectro DTNB_Assay->Quantification_Spectro

Caption: Logical flow comparison of LC-MS/MS and Spectrophotometric assays.

References

Comparative Guide to Isotopic Ratio Analysis for Confirming the Origin of 3-Oxo-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of isotopic ratio mass spectrometry against alternative enzymatic activity assays for determining the metabolic origin of 3-Oxo-5-methylhexanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The following sections detail the experimental protocols, present comparative data, and outline the relative strengths and weaknesses of each approach for researchers in metabolic engineering and drug development.

Introduction to this compound

This compound, also known as β-keto-isocaproyl-CoA, is a critical intermediate in the metabolic pathway of leucine. The origin of this molecule within a biological system, such as a cell culture or a whole organism, is crucial for understanding metabolic flux and identifying potential dysregulations in disease states. Confirming its biosynthetic origin from leucine is a common challenge in metabolic research.

Methodology 1: Stable Isotope Ratio Analysis

Stable isotope tracing is a powerful technique to map the flow of atoms through a metabolic network. By supplying a labeled precursor, researchers can track its incorporation into downstream metabolites. For this compound, ¹³C-labeled leucine is an ideal tracer.

Experimental Protocol: ¹³C-Leucine Tracing
  • Cell Culture and Labeling : Cells of interest (e.g., hepatocytes, myocytes) are cultured in a defined medium. The standard leucine in the medium is replaced with L-leucine (U-¹³C₆, 99%). The cells are incubated for a period sufficient to achieve isotopic steady-state in the relevant metabolic pathway.

  • Metabolite Extraction : After the incubation period, the cells are quenched with a cold solvent (e.g., 80% methanol) to halt enzymatic activity. The intracellular metabolites are then extracted.

  • Sample Preparation : The extract is centrifuged to remove cell debris. The supernatant containing the metabolites is dried under a stream of nitrogen.

  • Derivatization (Optional) : Depending on the analytical method, CoA esters may be derivatized to improve their chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis : The prepared sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to detect the transition from the precursor ion of this compound to its characteristic product ions. The analysis will scan for both the unlabeled (M+0) and the fully labeled (M+6) forms of the molecule.

  • Data Analysis : The isotopic enrichment is calculated by comparing the peak area of the labeled this compound (M+6) to the total peak area of all its isotopologues.

Workflow for Isotopic Ratio Analysis

cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture with ¹³C-Leucine B Metabolite Quenching & Extraction A->B C Sample Cleanup & Derivatization B->C D LC-MS/MS Analysis C->D E Mass Isotopologue Distribution (MID) D->E F Calculate Fractional Contribution E->F

Caption: Experimental workflow for stable isotope tracing.

Expected Data

The primary output is the mass isotopologue distribution (MID), which shows the relative abundance of each isotopic form of the molecule. A high enrichment of the M+6 isotopologue confirms that the carbon backbone of this compound is derived from the supplied ¹³C-leucine.

IsotopologueExpected Abundance (Control)Expected Abundance (¹³C-Leucine Labeled)
M+0>95%<10%
M+1~4%<5%
M+2<1%<2%
M+3<0.1%<1%
M+4<0.1%<1%
M+5<0.1%~5%
M+6<0.1%>80%

Methodology 2: Enzymatic Inhibition Assay

An alternative approach involves inhibiting a key upstream enzyme in the leucine catabolic pathway and measuring the resulting change in the concentration of this compound. A suitable target is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the conversion of the keto-acid of leucine to isovaleryl-CoA.

Experimental Protocol: BCKDH Inhibition
  • Cell Culture and Treatment : Cells are cultured under standard conditions. A specific inhibitor of the BCKDH complex, such as 3,6-dichloroindole-2-carboxylic acid (DI-2-CA), is added to the experimental group. A vehicle control (e.g., DMSO) is added to the control group.

  • Incubation : Cells are incubated with the inhibitor for a time sufficient to observe a significant effect on the metabolic pathway.

  • Metabolite Extraction : Metabolites are extracted from both control and treated cells as described in the previous method.

  • LC-MS/MS Analysis : The concentration of this compound in both sets of samples is quantified using a standard curve with a pure analytical standard.

  • Data Analysis : The concentration of the target metabolite in the inhibitor-treated group is compared to the control group. A significant decrease in the concentration of this compound upon BCKDH inhibition provides evidence of its origin from the leucine catabolic pathway.

Leucine Catabolism Pathway

Leucine Leucine BCAT BCAT Leucine->BCAT aKIC α-Ketoisocaproate BCAT->aKIC BCKDH BCKDH aKIC->BCKDH IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA IVD IVD IsovalerylCoA->IVD Target This compound IVD->Target

Caption: Simplified leucine catabolic pathway.

Expected Data

This method provides quantitative data on the change in metabolite concentration due to enzymatic inhibition.

Condition[this compound] (pmol/mg protein)Fold Change
Vehicle Control150 ± 201.0
BCKDH Inhibitor30 ± 80.2

Comparison of Methods

FeatureIsotopic Ratio AnalysisEnzymatic Inhibition Assay
Principle Traces the flow of labeled atoms from a precursor to a product.Measures the change in product concentration upon blocking a pathway enzyme.
Specificity Very high; directly confirms the atomic contribution.High, but can be affected by off-target effects of the inhibitor.
Information Provided Quantitative fractional contribution from a specific precursor.Infers pathway linkage through perturbation.
Complexity High; requires specialized reagents and instrumentation (LC-MS/MS).Moderate; requires a specific and validated inhibitor.
Cost High due to labeled substrates and MS analysis.Moderate; inhibitor cost can vary.
Potential Issues Incomplete isotopic labeling; metabolic network rearrangements.Inhibitor toxicity; incomplete inhibition; off-target effects.

Logical Comparison of Approaches

cluster_goal Goal cluster_methods Approaches cluster_outcomes Primary Evidence Goal Confirm Origin of This compound Isotope Isotopic Ratio Analysis Goal->Isotope Inhibition Enzymatic Inhibition Goal->Inhibition Isotope_Outcome Direct evidence of atom incorporation Isotope->Isotope_Outcome Inhibition_Outcome Indirect evidence via pathway disruption Inhibition->Inhibition_Outcome

Caption: Two main strategies to determine metabolite origin.

Conclusion

Both isotopic ratio analysis and enzymatic inhibition assays can provide strong evidence for the origin of this compound from leucine catabolism.

  • Isotopic ratio analysis offers the most direct and unambiguous evidence by demonstrating atomic incorporation from the precursor. It is the gold standard for metabolic flux analysis, providing quantitative data on the fractional contribution of a precursor to a product.

  • Enzymatic inhibition assays provide a valuable and often simpler alternative. When a highly specific inhibitor is available, this method can robustly confirm a metabolic link. However, the evidence is indirect, and potential off-target effects of the inhibitor must be considered.

For researchers requiring definitive and quantitative confirmation of metabolic pathways, isotopic ratio analysis is the superior method . For initial screening or when a validated inhibitor is readily available, enzymatic assays can be a highly effective and less resource-intensive approach. A combination of both methods can provide a comprehensive and rigorously validated understanding of the metabolic pathway .

Orthogonal Validation of 3-Oxo-5-methylhexanoyl-CoA's Role in Branched-Chain Fatty Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal validation methods to confirm the role of 3-Oxo-5-methylhexanoyl-CoA as a key intermediate in the branched-chain fatty acid (BCFA) synthesis pathway. We present a head-to-head comparison with the analogous straight-chain fatty acid (SCFA) synthesis pathway, offering supporting experimental data and detailed protocols for key validation techniques.

Metabolic Pathway Overview: Branched-Chain vs. Straight-Chain Fatty Acid Synthesis

The biosynthesis of fatty acids is a fundamental metabolic process. While straight-chain fatty acids are synthesized from an acetyl-CoA primer, branched-chain fatty acids utilize primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. This compound is a critical intermediate in the synthesis of iso-fatty acids, which are initiated by isobutyryl-CoA, a downstream product of valine metabolism.

dot

cluster_BCFA Branched-Chain Fatty Acid Synthesis cluster_SCFA Straight-Chain Fatty Acid Synthesis Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA BCAA Catabolism This compound This compound Isobutyryl_CoA->this compound FAS (Condensation) 3-Hydroxy-5-methylhexanoyl-CoA 3-Hydroxy-5-methylhexanoyl-CoA This compound->3-Hydroxy-5-methylhexanoyl-CoA Reduction 5-Methylhex-2-enoyl-CoA 5-Methylhex-2-enoyl-CoA 3-Hydroxy-5-methylhexanoyl-CoA->5-Methylhex-2-enoyl-CoA Dehydration 5-Methylhexanoyl-CoA 5-Methylhexanoyl-CoA 5-Methylhex-2-enoyl-CoA->5-Methylhexanoyl-CoA Reduction Further Elongation Further Elongation 5-Methylhexanoyl-CoA->Further Elongation Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis/PDH 3-Oxobutyryl-CoA 3-Oxobutyryl-CoA Acetyl_CoA->3-Oxobutyryl-CoA FAS (Condensation) 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA 3-Oxobutyryl-CoA->3-Hydroxybutyryl-CoA Reduction Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Dehydration Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Reduction Further Elongation Further Elongation Butyryl-CoA->Further Elongation cluster_methods Validation Methods Validation Orthogonal Validation of this compound LC_MS LC-MS/MS Quantification Validation->LC_MS SIT Stable Isotope Tracing Validation->SIT GKO Gene Knockout Studies Validation->GKO IVR In Vitro Reconstitution Validation->IVR EKA Enzyme Kinetic Analysis Validation->EKA Sample Biological Sample Quench Quench Metabolism (Liquid Nitrogen) Sample->Quench Extract Acyl-CoA Extraction Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify

Benchmarking the performance of different analytical standards for 3-Oxo-5-methylhexanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Benchmark Summary

The performance of an analytical standard is defined by several key parameters. The following table summarizes hypothetical data for two different lots of a 3-Oxo-5-methylhexanoyl-CoA standard, illustrating how to present comparative performance data.

Performance ParameterStandard Lot AStandard Lot BAcceptance Criteria
Purity (by LC-MS) 98.5%95.2%≥ 95%
Concentration Accuracy 99.2%98.5%98.0% - 102.0%
Long-Term Stability No significant degradation> 5% degradation< 5% degradation over 6 months at -80°C
(at -80°C for 6 months) observed
Freeze-Thaw Stability < 2% degradation< 3% degradation< 5% degradation after 3 cycles
(3 cycles)
Linearity (R²) 0.99950.9989≥ 0.995
Precision (%RSD) 3.5%4.8%≤ 15%
Lower Limit of 5 nM10 nMReportable
Quantification (LLOQ)

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of an analytical standard's performance. The following protocols are provided as a template for researchers to adapt based on their specific instrumentation and experimental context.

1. Purity Assessment by LC-MS/MS

This method is designed to separate and identify this compound from potential impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition of this compound.

    • Data Analysis: Integrate the peak area of this compound and any detected impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Concentration Accuracy

This protocol determines the accuracy of the stated concentration of the standard.

  • Procedure:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol/water).

    • Create a calibration curve using a certified reference material of a similar, stable acyl-CoA if available. In the absence of a direct certified reference material, perform quantification against a calibration curve generated from a precisely weighed amount of the standard itself, assuming 100% purity as a starting point, and cross-verify with techniques like quantitative NMR (qNMR) if possible.

    • Analyze a known dilution of the standard against the calibration curve in triplicate.

    • Calculation: Accuracy (%) = (Measured Concentration / Theoretical Concentration) x 100.

3. Stability Assessment

Stability studies are crucial to define the appropriate storage and handling conditions for the standard.[1]

  • Long-Term Stability:

    • Aliquot the standard into multiple vials and store at the intended long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial and analyze its concentration against a freshly prepared calibration curve.

    • Calculate the percentage degradation relative to the initial concentration.

  • Freeze-Thaw Stability:

    • Subject aliquots of the standard to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing at -80°C for at least 12 hours followed by thawing to room temperature.

    • After the cycles, analyze the concentration of the standard and compare it to a control aliquot that has not undergone freeze-thaw cycles.

4. Linearity, Precision, and LLOQ Determination

These parameters are determined from a single set of experiments using a calibration curve.

  • Procedure:

    • Prepare a series of dilutions of the this compound standard in the relevant matrix (e.g., solvent or biological matrix extract) to create a calibration curve spanning the expected concentration range.

    • Analyze each concentration point in replicate (n=5).

    • Linearity: Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.995.

    • Precision: Calculate the relative standard deviation (%RSD) of the measured concentrations at each level of the calibration curve.

    • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically %RSD ≤ 20% and accuracy within 80-120%).[2]

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow of the experimental process for benchmarking a new analytical standard of this compound.

cluster_prep Standard Preparation and Initial Characterization cluster_performance Performance Evaluation cluster_stability Stability Studies cluster_decision Final Assessment prep Obtain/Synthesize Standard stock Prepare Stock Solution prep->stock stability_setup Aliquot for Stability Tests purity Purity Assessment (LC-MS) stock->purity accuracy Concentration Accuracy stock->accuracy data_analysis Compile and Analyze Data purity->data_analysis cal_curve Prepare Calibration Curve accuracy->cal_curve linearity Linearity (R²) cal_curve->linearity precision Precision (%RSD) cal_curve->precision lloq LLOQ Determination cal_curve->lloq linearity->data_analysis precision->data_analysis lloq->data_analysis long_term Long-Term Stability stability_setup->long_term freeze_thaw Freeze-Thaw Stability stability_setup->freeze_thaw long_term->data_analysis freeze_thaw->data_analysis decision Accept/Reject Standard Lot data_analysis->decision

Workflow for Benchmarking this compound Standards.

References

A Comparative Guide to Differential Metabolomics for Investigating Alterations in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common differential metabolomics platforms for studying the effects of metabolic intermediates on cellular pathways, with a focus on fatty acid metabolism. We will explore the strengths and weaknesses of various analytical techniques, present supporting data for platform selection, and provide detailed experimental protocols. While direct experimental data on the effects of the branched-chain intermediate 3-Oxo-5-methylhexanoyl-CoA is limited in current literature, this guide will use the well-characterized pathways of fatty acid beta-oxidation as a representative model to illustrate the application of these techniques.

Introduction to Differential Metabolomics

Differential metabolomics is a powerful approach used to identify and quantify changes in the metabolome—the complete set of small-molecule metabolites—between different experimental conditions. By comparing the metabolic profiles of treated versus untreated samples, researchers can gain insights into the biochemical pathways perturbed by a compound of interest. This is particularly relevant for understanding the mechanism of action of drugs, identifying biomarkers of disease, and elucidating fundamental biological processes.

Analytical Platforms for Metabolomics

The three principal analytical platforms for metabolomics are Mass Spectrometry (MS) coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages and is suited for different types of metabolites.

Platform Comparison

The choice of analytical platform is critical and depends on the specific research question and the chemical nature of the metabolites of interest. For intermediates in fatty acid metabolism, such as acyl-CoAs, both LC-MS and GC-MS are commonly employed.

FeatureGC-MSLC-MSNMR Spectroscopy
Analytes Volatile & semi-volatile, thermally stable compounds (often ≤ 500 Da).[2] Derivatization is often required for non-volatile compounds.Polar, ionic, and thermolabile molecules, from small metabolites to peptides.[2]Any soluble metabolite with a non-zero nuclear spin.[3]
Sensitivity High sensitivity for volatile compounds.[4]Generally offers higher sensitivity and lower detection limits, especially for polar and larger biomolecules.[4]Inherently lower sensitivity compared to MS-based methods.[5]
Resolution High chromatographic separation power and peak capacity.[6]High resolution, especially with advanced mass analyzers.High spectral resolution, excellent for resolving isomers.[7]
Reproducibility Highly reproducible fragmentation patterns, beneficial for library matching.[6]Good reproducibility with proper quality control.High level of experimental reproducibility, ideal for large-scale clinical studies.[5]
Sample Prep Can be complex, often requiring derivatization.Generally simpler than GC-MS, but requires careful consideration of solvent compatibility.Relatively easy sample preparation.[5]
Identification Excellent for known compounds with library spectra (e.g., NIST).[6]Can identify both known and unknown compounds through accurate mass and fragmentation patterns.Unparalleled ability to determine the structures of metabolites in complex mixtures.[3]
Quantification Robust quantitation.[6]Accurate relative and absolute quantification with appropriate standards.Highly quantitative without the need for response factors.[8]
Cost Generally lower purchase and maintenance costs.[2]Higher initial and ongoing costs.[4]High initial investment for high-field instruments.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomics studies. Below are generalized protocols for the key analytical platforms.

Sample Preparation (General)
  • Quenching Metabolism: Rapidly halt enzymatic activity, typically by using cold methanol (B129727) or liquid nitrogen.

  • Metabolite Extraction: Extract metabolites using a solvent system appropriate for the target analytes (e.g., a biphasic extraction with methanol, water, and chloroform (B151607) for broad coverage).

  • Sample Derivatization (for GC-MS): For non-volatile metabolites, a two-step derivatization is common: oximation followed by silylation to increase volatility and thermal stability.

GC-MS Analysis
  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A capillary column appropriate for separating fatty acid methyl esters or other derivatized metabolites (e.g., a DB-5ms column).

  • Injection: A split/splitless injector is typically used. The injection volume is usually 1 µL.

  • Oven Program: A temperature gradient is used to separate metabolites based on their boiling points. For example, an initial temperature of 60°C, held for 1 minute, followed by a ramp to 325°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.[6]

  • Mass Analysis: Data is acquired in full scan mode over a mass range of m/z 50-600.

LC-MS Analysis
  • Instrument: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.

  • Mobile Phases: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) is most common, operated in both positive and negative ion modes to cover a broader range of metabolites.[9]

  • Mass Analysis: Data is acquired in full scan mode with a mass range of m/z 70-1000. Data-dependent MS/MS can be performed to obtain fragmentation spectra for metabolite identification.

NMR Spectroscopy
  • Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D2O or MeOD) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition: A standard 1D 1H NMR spectrum is acquired with water suppression.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected.

  • Analysis: Spectra are typically binned or aligned, and statistical analysis is performed on the resulting data matrix.

Data Analysis Workflow

A typical metabolomics data analysis workflow involves several key steps to extract meaningful biological information.[10]

RawData Raw Data Acquisition (LC-MS, GC-MS, or NMR) Preprocessing Data Preprocessing (Peak Picking, Alignment, Normalization) RawData->Preprocessing StatisticalAnalysis Statistical Analysis (PCA, PLS-DA, t-tests) Preprocessing->StatisticalAnalysis MetaboliteID Metabolite Identification (Database Searching) StatisticalAnalysis->MetaboliteID PathwayAnalysis Pathway Analysis & Biological Interpretation MetaboliteID->PathwayAnalysis

A typical workflow for metabolomics data analysis.

Investigating Fatty Acid Metabolism

This compound is a putative intermediate in the metabolism of branched-chain fatty acids. Its structure suggests it would be catabolized through a pathway analogous to the beta-oxidation of straight-chain fatty acids.

Fatty Acid Beta-Oxidation Pathway

The diagram below illustrates the canonical beta-oxidation spiral for a saturated fatty acyl-CoA. The introduction of a compound like this compound could potentially modulate the activity of enzymes in this pathway, leading to an accumulation or depletion of specific intermediates.

cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation AcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShorterAcylCoA->AcylCoA Re-enters spiral TCA Cycle TCA Cycle AcetylCoA->TCA Cycle

Key steps in the mitochondrial fatty acid beta-oxidation pathway.

A differential metabolomics experiment could reveal changes in the levels of these intermediates upon treatment with this compound, providing clues to its mechanism of action. For example, an increase in 3-Ketoacyl-CoA species could indicate an inhibition of β-Ketothiolase.

Conclusion

Differential metabolomics is an indispensable tool for understanding how small molecules impact cellular metabolism. The choice of analytical platform is a critical decision that should be guided by the specific metabolites of interest and the research goals. While LC-MS offers broad coverage and high sensitivity suitable for a wide range of metabolites including acyl-CoAs, GC-MS provides excellent separation and identification for volatile compounds, and NMR spectroscopy offers unparalleled structural information and reproducibility. By applying these techniques and a robust data analysis workflow, researchers can effectively identify and interpret metabolic perturbations, advancing our understanding of drug action and disease pathogenesis.

References

Safety Operating Guide

Navigating the Disposal of 3-Oxo-5-methylhexanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle 3-Oxo-5-methylhexanoyl-CoA with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

Equipment/ProcedureSpecificationPurpose
Gloves Chemically resistant nitrile gloves.To prevent skin contact.
Eye Protection Safety glasses or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Work Area Well-ventilated area, preferably a fume hood.To minimize inhalation of any potential vapors.
Spill Kit Absorbent materials (e.g., vermiculite, cat litter).For immediate containment of spills.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps provide a general framework for this process.

  • Waste Segregation and Collection:

    • Collect waste containing this compound in a designated, leak-proof container that is chemically compatible with the compound.[1]

    • Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[1] In many cases, it is best to collect it in a dedicated "organic waste" or "hydrocarbon waste" bottle.[2]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include the date of accumulation and the name of the generating laboratory or researcher.

    • Indicate any known hazards if applicable (based on the properties of similar compounds, it may be considered an irritant).

  • Storage:

    • Store the sealed waste container in a designated, cool, and dry waste accumulation area within the laboratory.[3]

    • Ensure the storage area is away from incompatible materials.[3]

  • Disposal Coordination:

    • Dispose of the collected waste through your institution's established chemical waste disposal program.[3]

    • Contact your EHS department to schedule a waste pickup and for any specific institutional procedures.[3]

  • Empty Container Disposal:

    • If the original container is to be discarded, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[4]

    • The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[5]

    • After thorough rinsing and drying, deface the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[4][5]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container label_container Label Container with: - Full Chemical Name - Date - Lab/Researcher Name container->label_container collect_waste Collect Waste This compound label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage Store in Designated Waste Accumulation Area seal_container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Waste Disposed of by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are working with. In the absence of a specific SDS for this compound, extra caution is advised.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。